Product packaging for 5-Iodothiazole(Cat. No.:CAS No. 108306-61-2)

5-Iodothiazole

Cat. No.: B027275
CAS No.: 108306-61-2
M. Wt: 211.03 g/mol
InChI Key: URZGBDKEHYGOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodothiazole (CAS 108306-61-2) is a high-purity, halogenated heterocyclic compound specifically designed for research and development applications. As a member of the isothiazole family, which is intensively developed for its wide range of selective transformations and high biological activity, this compound serves as a critical synthetic intermediate . The iodine substituent on the thiazole ring makes it a versatile and valuable electrophilic building block for constructing more complex molecular architectures, particularly via metal-catalyzed cross-coupling reactions . Research Applications & Value: The primary research value of this compound lies in its role as a precursor in the design and synthesis of biologically active molecules. Derivatives of the isothiazole heterocycle demonstrate significant potential in pharmaceutical and agrochemical research, with studies identifying compounds exhibiting activity against a range of therapeutic targets . This compound is instrumental in creating novel substances for ongoing investigations in areas such as cancer chemotherapy, where some isothiazole derivatives act as synergists to potentially lower the doses of required drugs . Furthermore, its utility extends to the development of competitive antagonists of insect GABA receptors and effective fungicides . Physical & Chemical Properties: The compound has a molecular formula of C3H2INS and a molecular weight of 211.02 g/mol . It has a melting point of 79-81 °C and a calculated boiling point of 228.0 ± 13.0 °C at 760 Torr . The density is calculated to be 2.239 ± 0.06 g/cm³ at 20°C, and it is slightly soluble in water (3.2 g/L at 25°C) . Handling and Safety: Researchers should handle this material with care. It is classified as hazardous and may cause specific target organ toxicity upon single exposure (STOT SE 3, H335), eye irritation (Eye Irrit. 2A, H319), skin irritation (Skin Irrit. 2, H315), and acute toxicity (Acute Tox. 4, H302) . Please consult the Safety Data Sheet (SDS) before use. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2INS B027275 5-Iodothiazole CAS No. 108306-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZGBDKEHYGOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546083
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108306-61-2
Record name 5-Iodo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Iodothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Iodothiazole: Structure, Properties, and Synthetic Utility

Introduction

This compound is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of this compound are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure

The this compound molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.

Caption: Molecular structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[5][6]

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value / Observation Rationale
¹H NMR Chemical Shift (δ)~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4)The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8]
¹³C NMR Chemical Shift (δ)~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5)The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5]
IR Spectroscopy Key Absorptions (cm⁻¹)~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch)These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10]
Mass Spectrometry Molecular Ion Peak (M⁺)m/z ≈ 211Corresponds to the molecular weight of C₃H₂INS. The isotopic pattern of iodine would be a key diagnostic feature.[5]

Physical and Chemical Properties

This compound's physical state and chemical reactivity are key to its handling and application in synthesis.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 108306-61-2[1][11]
Molecular Formula C₃H₂INS[11]
Molecular Weight 211.03 g/mol [1]
Appearance Pale yellow to brown solid[1]
Solubility Moderately soluble in organic solvents (e.g., DMF, Toluene, THF)[1]

The primary driver of this compound's chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Thiazole Thiazole Reagents 1. n-BuLi 2. Iodine (I₂) Thiazole->Reagents Lithiation then Electrophilic Quench Iodothiazole This compound Reagents->Iodothiazole

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.

  • Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Synthetic Applications

The synthetic power of this compound lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)-X L₂ (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)-R² L₂ (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² trans_complex->product r1x This compound (R¹-X) r1x->oa_complex r2by2 Boronic Acid (R²-B(OR)₂) + Base r2by2->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

  • Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking this compound to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems.[15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

  • In a flask, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Purge the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.

  • Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of this compound in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.

References

5-Iodothiazole reactivity and electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 5-Iodothiazole

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic features and versatile synthetic handles make it a privileged structure for drug design. Within this class, this compound emerges as a particularly powerful building block. The carbon-iodine bond at the C5 position serves as a highly reactive and selective site for the introduction of molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides an in-depth analysis of the electronic properties that govern the reactivity of this compound, detailed protocols for its key transformations, and insights into its application in modern drug discovery.

Electronic Properties of the this compound Ring

The reactivity of this compound is a direct consequence of the electronic landscape of the thiazole ring, which is significantly influenced by the presence of the iodine substituent.

Electron Distribution and Aromaticity

The thiazole ring is an electron-rich aromatic system. Quantum chemical calculations on thiazole derivatives reveal that the nitrogen atom is typically the most electronegative center, making it susceptible to electrophilic attack, while the sulfur atom is often electropositive.[3][4] The introduction of an iodine atom at the C5 position further perturbs this electron distribution. Iodine, being a large and polarizable halogen, influences the ring through both inductive and resonance effects.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in visualizing these properties.[5] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer interactions. For many thiazole derivatives, the HOMO and LUMO are primarily localized over the π-system of the ring.[4]

Acidity and Basicity (pKa)
Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, predictions can be made based on established principles and data from analogous compounds.[9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Predicted Value / Observation Interpretation
¹H NMR Chemical Shift (δ)H-2: ~8.8-9.0 ppm (s)H-4: ~7.8-8.0 ppm (s)The C2 proton is typically the most deshielded due to the adjacent electronegative nitrogen and sulfur atoms. The C4 proton is also in the aromatic region.
¹³C NMR Chemical Shift (δ)C-2: ~152-156 ppmC-4: ~140-145 ppmC-5: ~75-85 ppmThe most notable feature is the significant upfield shift of C-5 due to the heavy atom effect of iodine. C-2 and C-4 appear in the typical aromatic region for heteroaromatics.
IR Spectroscopy Wavenumber (cm⁻¹)C-H stretch (aromatic): ~3100-3000C=N stretch: ~1600-1550Ring vibrations: ~1500-1300C-I stretch: ~600-500The C-I stretch is a key diagnostic peak, though it appears in the far-infrared region and can be weak.[11]
Mass Spectrometry m/zM⁺ peak at 211The molecular ion peak will be observed at m/z 211, corresponding to the molecular weight of C₃H₂INS. The characteristic isotopic pattern of iodine would be a key confirmation.[9]

Synthesis of this compound

The primary route to this compound involves the direct iodination of thiazole. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the thiazole ring.

Workflow for Synthesis and Functionalization

The following diagram illustrates the central role of this compound as an intermediate, starting from its synthesis and branching into its primary reactive pathways.

G start_node Thiazole reaction_node Direct Iodination (e.g., I₂, NIS) start_node->reaction_node Reactant intermediate_node This compound pathway1_node Palladium-Catalyzed Cross-Coupling intermediate_node->pathway1_node Pathway A pathway2_node Metal-Halogen Exchange (Lithiation) intermediate_node->pathway2_node Pathway B reaction_node->intermediate_node Synthesis product_node Functionalized Thiazoles (Aryl, Alkyl, Amino, etc.) pathway1_node->product_node pathway2_node->product_node

Caption: Synthesis and major reactivity pathways of this compound.

Core Reactivity at the C5-Position

The C-I bond is the focal point of this compound's synthetic utility. Its relatively low bond strength and susceptibility to oxidative addition and metal-halogen exchange make it an ideal handle for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C and C-heteroatom bonds.[12] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the key oxidative addition step of the catalytic cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I complex1 R-Pd(II)(I)L₂ (R = 5-Thiazolyl) oxidative_addition->complex1 transmetalation Transmetalation (R'-M) complex1->transmetalation complex2 R-Pd(II)(R')L₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Coupled Product) reductive_elimination->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and an organoboron compound (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.

  • Causality: A weak base like cesium carbonate (Cs₂CO₃) is often effective because it is sufficiently basic to promote transmetalation without causing significant degradation of the sensitive thiazole ring or boronic acid.[13] The choice of a palladium catalyst with bulky phosphine ligands (e.g., Pd(PPh₃)₄) can accelerate the reductive elimination step.

  • Experimental Protocol: Synthesis of 5-Arylthiazole

    • To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a solvent mixture like DMF/water (4:1) is added Pd(PPh₃)₄ (0.05 equiv).

    • The reaction vessel is sealed and heated to 80-100 °C.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[13]

Buchwald-Hartwig Amination

This reaction forms a C-N bond, providing access to 2-aminothiazole derivatives, a common motif in bioactive molecules.

  • Causality: This reaction requires a stronger base (e.g., sodium tert-butoxide) to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is critical; specialized biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the challenging C-N reductive elimination.

  • Experimental Protocol: Synthesis of 5-(N-Aryl)aminothiazole

    • A reaction vessel is charged with this compound (1.0 equiv), an aryl amine (1.1 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable ligand (e.g., XPhos, 0.08 equiv).

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

    • Anhydrous toluene or dioxane is added, and the mixture is heated to 100-120 °C until the starting material is consumed.

    • Workup involves cooling the mixture, filtering through celite to remove inorganic salts, and concentrating the filtrate. Purification is achieved via column chromatography.

Metal-Halogen Exchange

The reaction of this compound with organolithium reagents (e.g., n-BuLi or t-BuLi) results in a rapid iodine-lithium exchange, generating a highly nucleophilic 5-lithiothiazole intermediate. This species can then be trapped with a wide variety of electrophiles.

  • Causality: This exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions.[14] THF is a common solvent as it effectively solvates the lithium cation, increasing the reactivity of the organolithium reagent. The iodine-lithium exchange is much faster than the deprotonation of the C2 or C4 protons, ensuring high regioselectivity. The reaction is extremely rapid, often complete within minutes.[14] Prolonged reaction times before adding the electrophile can lead to decomposition or side reactions.[14]

  • Experimental Protocol: Lithiation and Quench with an Electrophile

    • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 15-30 minutes. The exchange is very fast.[14]

    • The desired electrophile (e.g., benzaldehyde, 1.2 equiv) is added, and the reaction is allowed to slowly warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography or crystallization.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery.[15] The ability to rapidly introduce diverse aryl, heteroaryl, and amino functionalities allows for systematic exploration of the structure-activity relationship (SAR).[16]

Table 2: Key Transformations of this compound and Their Relevance

Reaction Type Bond Formed Introduced Moiety Relevance in Drug Discovery
Suzuki Coupling C-CAryl, Heteroaryl, VinylAccess to biaryl structures, modification of steric/electronic properties, vector for further functionalization.
Sonogashira Coupling C-C (sp)AlkyneIntroduction of a rigid linear linker, precursor for triazoles via "click chemistry".[15]
Buchwald-Hartwig C-NPrimary/Secondary AminesInstallation of key hydrogen bond donors/acceptors, modulation of solubility and pKa.
Stille Coupling C-CAryl, Vinyl, AlkylAlternative to Suzuki, useful for tin-containing building blocks.
Lithiation-Quench C-C, C-O, C-SAldehydes, Ketones, Esters, DisulfidesAccess to a wide range of functional groups not easily installed via cross-coupling.

Conclusion

This compound is a quintessential building block for modern synthetic and medicinal chemistry. Its electronic properties render the C5-iodine bond highly reactive and selective for a host of powerful transformations, most notably palladium-catalyzed cross-coupling and metal-halogen exchange. The detailed protocols and mechanistic insights provided in this guide underscore the compound's utility, enabling researchers and drug development professionals to leverage its reactivity for the efficient synthesis of novel and complex molecular architectures. A thorough understanding of the principles governing its reactivity is paramount to its successful application in the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Spectroscopic Data of 5-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic data for 5-iodothiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, consolidates available spectroscopic information, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols for data acquisition.

Introduction

This compound is a halogenated five-membered heterocyclic compound. The thiazole ring is a prominent scaffold in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further synthetic transformations, particularly in cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The molecule consists of a planar thiazole ring with a sulfur atom at position 1, a nitrogen atom at position 3, and an iodine atom at position 5. The two remaining protons are at positions 2 and 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound provides distinct signals for each of the three carbon atoms in the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the heavy iodine atom.

Table 1: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ, ppm)Rationale for Chemical Shift
C2156.3Downfield shift due to the adjacent electronegative nitrogen and sulfur atoms.
C4132.6Located between the nitrogen and the carbon bearing the iodine, its chemical shift is influenced by both.
C572.9Significant upfield shift due to the "heavy atom effect" of the directly attached iodine.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument: A multinuclear NMR spectrometer operating at a frequency of 125 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C4 positions. Due to the lack of direct experimental data in the searched literature, the following are predicted values based on the analysis of similar thiazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H2~8.0-8.5SingletDeshielded due to the adjacent electronegative nitrogen and sulfur atoms.
H4~7.5-8.0SingletInfluenced by the adjacent nitrogen and the iodine-bearing carbon.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: An NMR spectrometer operating at a frequency of 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Program: A standard proton experiment (e.g., zg30).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 1 second.

    • Spectral Width: 0 to 10 ppm.

  • Processing: Apply a Fourier transform to the FID with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is expected to be relatively simple, with key absorptions arising from the vibrations of the thiazole ring.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale for Prediction
~3100-3000C-H stretchingAromatic C-H stretching vibrations of the thiazole ring.
~1600-1450C=C and C=N stretchingRing stretching vibrations characteristic of aromatic and heteroaromatic systems.
~1300-1000In-plane C-H bendingBending vibrations of the C-H bonds within the plane of the ring.
~850-750Out-of-plane C-H bendingBending vibrations of the C-H bonds out of the plane of the ring.
~600-500C-I stretchingStretching vibration of the carbon-iodine bond.

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Processing: A background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Rationale for Prediction
[M]⁺211Molecular ion peak corresponding to the molecular weight of C₃H₂INS.
[M-I]⁺84Loss of an iodine radical.
[C₃H₂NS]⁺84Fragment corresponding to the thiazole ring after loss of iodine.
[C₂H₂S]⁺58Further fragmentation of the thiazole ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure of this compound.

Synthesis and Characterization Workflow

The reliable spectroscopic characterization of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.

G cluster_0 Workflow for Synthesis and Spectroscopic Analysis of this compound synthesis Synthesis of this compound (e.g., from 2,4-dibromothiazole) purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation & Purity Assessment nmr->structure ir->structure ms->structure

References

Characterizing the Physicochemical Landscape of 5-Iodothiazole: A Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: 5-Iodothiazole is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents. A comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic; it is a critical prerequisite for successful drug discovery and development. These parameters govern everything from reaction kinetics and purification strategies to formulation design, storage protocols, and regulatory compliance. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and field-proven, standards-compliant experimental protocols for their rigorous evaluation.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its bioavailability, its behavior in various reaction media, and the feasibility of different formulation strategies. Understanding its solubility is the first step in its practical application.

Theoretical Framework: A Molecule of Contrasts

The structure of this compound presents a fascinating interplay of chemical properties that influence its solubility.

  • The Thiazole Ring: The presence of nitrogen and sulfur heteroatoms introduces polarity and potential for hydrogen bonding, which would typically confer a degree of aqueous solubility.

  • The Iodine Substituent: Conversely, the large, non-polarizable iodine atom at the 5-position significantly increases the molecule's molecular weight and lipophilicity. This effect generally dominates, leading to an expectation of poor solubility in aqueous media but enhanced solubility in organic solvents.

This dichotomy makes a thorough experimental evaluation essential, as theoretical predictions alone are insufficient for process development.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to screen for suitable solvents for synthesis, purification, and formulation. The table below summarizes the expected solubility of this compound in common laboratory solvents based on the behavior of analogous heterocyclic compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventExpected SolubilityRationale for Use in Workflow
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble / Freely SolubleStock solution preparation for biological screening.
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble / Freely SolubleReaction solvent for synthetic transformations.
Polar Protic Methanol (MeOH)Soluble / Sparingly SolubleRecrystallization, HPLC mobile phase component.
Polar Protic Ethanol (EtOH)Soluble / Sparingly SolubleAlternative to methanol, often lower toxicity.
Non-Polar Dichloromethane (DCM)SolubleExtraction and chromatographic purification.
Aqueous WaterPoorly Soluble / InsolubleCritical for understanding biological behavior and formulation challenges.
Quantitative Aqueous Solubility Determination Protocol (OECD 105)

To move beyond qualitative estimates, a rigorous, quantitative determination of aqueous solubility is required. The OECD Guideline 105 (Flask Method) provides a robust and universally accepted protocol for this purpose.[1][2][3] The causality behind this choice is its reliance on achieving thermodynamic equilibrium, ensuring the data is reliable and reproducible.

cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Add excess this compound to water (pH 7.4 buffer) B Create multiple replicates & a blank control A->B C Agitate at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow to settle to ensure undissolved solid is present C->D E Centrifuge or filter to separate solid D->E F Extract aliquot of the clear supernatant E->F G Quantify concentration via validated HPLC-UV method F->G H Calculate Solubility (e.g., in mg/mL or µg/mL) G->H

Caption: Workflow for quantitative solubility determination via the Shake-Flask method.

  • Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel. The excess is critical to ensure a saturated solution is formed.

  • Equilibration: Place the vessel in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary test can determine the minimum time required.[2][4]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation at high speed or by passing through a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. This step is crucial to avoid artificially inflating the concentration measurement.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of this compound is paramount for ensuring its integrity during synthesis, storage, and within a final drug product. Stability testing, as guided by the International Council for Harmonisation (ICH), provides evidence on how the quality of a substance changes over time under various environmental factors.[5][6][7][8]

Forced Degradation (Stress Testing) Protocol (ICH Q1A/Q1B)

Forced degradation studies deliberately expose the compound to harsh conditions exceeding those of accelerated stability testing.[9] Their purpose is threefold:

  • To identify likely degradation products.

  • To elucidate potential degradation pathways.

  • To develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its potential degradants.

cluster_input Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Analysis & Evaluation A This compound (in solution & solid state) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid state) A->E F Photolytic (ICH Q1B specified light/ UV exposure)[11][12][13][14] A->F G Analyze all samples (including time-zero & dark controls) by HPLC-UV/MS B->G C->G D->G E->G F->G H Calculate % Degradation & Mass Balance I Identify & Characterize Major Degradants H->I

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a laboratory curiosity to a cornerstone of modern pharmacology is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted thiazoles. We will delve into the seminal synthetic methodologies that unlocked the potential of this versatile scaffold, trace the discovery of its presence in crucial natural products, and chart its evolution into a privileged structure in a vast array of clinically approved drugs. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical context that continue to inspire the design of novel thiazole-based therapeutics and functional materials.

The Dawn of a Heterocycle: Initial Discovery and Structural Elucidation

The history of thiazole chemistry begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the parent compound, thiazole, is a simple liquid with the molecular formula C₃H₃NS, its derivatives quickly captured the attention of chemists.[1] The initial characterization of the thiazole ring was established by Weber and Hantzsch in 1887, with its composition being verified by Prop in 1889.[2] This foundational work laid the groundwork for understanding the unique electronic properties and reactivity of this aromatic system. The presence of both a sulfur and a nitrogen atom within the five-membered ring imparts a distinct chemical character, influencing its role as a pharmacophore and a versatile synthetic building block.[3][4]

Unlocking the Synthetic Gateway: The Hantzsch Thiazole Synthesis

The single most important breakthrough in the history of thiazole chemistry was the development of a general and reliable synthetic route. In 1887, Arthur Hantzsch reported a condensation reaction that would come to bear his name and remain a cornerstone of thiazole synthesis to this day.[5][6] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to yield a substituted thiazole.[5][7] This method's enduring popularity stems from its simplicity, generally high yields, and the stability of the resulting aromatic products.[6]

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole ring, a crucial feature for medicinal chemists seeking to modulate the pharmacological properties of a molecule.[6][8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Thiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

The following protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole derivative, a common example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware (scintillation vial, beaker, Buchner funnel, side-arm flask)

  • Stir bar and hot plate

  • Filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes any acid formed and helps precipitate the product.

  • Filter the resulting mixture through a Buchner funnel.

  • Wash the collected solid with water to remove any remaining salts.

  • Allow the product to air dry on a watch glass.[7]

Nature's Embrace: The Thiazole Ring in Biologically Active Molecules

The significance of the thiazole scaffold was profoundly amplified by the discovery of its presence in essential natural products. These discoveries not only highlighted the biological relevance of the thiazole ring but also provided inspiration for the development of synthetic derivatives with therapeutic potential.

Thiamine (Vitamin B1): A Vital Coenzyme

One of the most fundamental roles of the thiazole ring in biology is its presence in thiamine (vitamin B1) .[1][9] The structure of thiamine, which consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, was elucidated by Robert Williams, who also first synthesized it in 1936.[10][11][12] Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is a crucial coenzyme for several enzymes involved in carbohydrate metabolism.[11] The reactivity of the thiazole ring is central to its function; the C2 carbon of the thiazole ring is acidic and can be deprotonated to form a ylide, which acts as a nucleophile in key enzymatic reactions.[11]

Penicillin: The Dawn of the Antibiotic Era

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine. The core structure of penicillin contains a β-lactam ring fused to a thiazolidine ring (a reduced form of thiazole).[13][14][15] This unique bicyclic system, known as the penam core, is responsible for penicillin's antibacterial activity by inhibiting the synthesis of bacterial cell walls.[13][14] The discovery of penicillin spurred immense interest in the synthesis and modification of the thiazole and related heterocyclic systems, leading to the development of a vast arsenal of life-saving antibiotics.

Epothilones: Potent Anticancer Agents

More recently, the epothilones , a class of natural products produced by the myxobacterium Sorangium cellulosum, have emerged as powerful anticancer agents.[16] These 16-membered macrolides feature a prominent substituted thiazole side chain.[16][17] The thiazole moiety is crucial for the biological activity of epothilones, which function by stabilizing microtubules, thereby inhibiting cell division.[18][19] The discovery of epothilones has led to the development of semi-synthetic analogs, such as ixabepilone, which is an FDA-approved drug for the treatment of breast cancer.[16] The synthesis of the thiazole fragment of epothilones is a significant challenge in the total synthesis of these complex molecules.[16][18]

The Thiazole Scaffold in Modern Drug Discovery

Building on the foundation of early synthetic methods and the inspiration from natural products, the substituted thiazole has become a "privileged scaffold" in medicinal chemistry. Its ability to engage in various biological interactions, coupled with its synthetic tractability, has led to its incorporation into a wide range of clinically approved drugs.[3][20]

The diverse pharmacological activities of substituted thiazoles are a testament to the versatility of this heterocyclic core.[2][3][20] The thiazole ring can act as a bioisostere for other functional groups, participate in hydrogen bonding and other non-covalent interactions with biological targets, and influence the overall physicochemical properties of a drug molecule.[3]

Table 1: Selected Clinically Approved Drugs Containing a Substituted Thiazole Moiety

Drug NameTherapeutic ClassKey Structural Features
Ritonavir Antiretroviral (HIV Protease Inhibitor)Contains a central thiazole ring.[3][21]
Dasatinib Anticancer (Tyrosine Kinase Inhibitor)Features a 2-aminothiazole moiety.[3][22]
Meloxicam Non-steroidal Anti-inflammatory (NSAID)A benzothiazole derivative.[23]
Nitazoxanide AntiparasiticContains a nitrothiazole ring.[3][21]
Cefiderocol Antibiotic (Cephalosporin)A siderophore cephalosporin with a thiazole-containing side chain.[20]
Ixabepilone Anticancer (Epothilone analog)A semi-synthetic macrolide with a thiazole side chain.[16]

Evolution of Synthetic Methodologies

While the Hantzsch synthesis remains a workhorse, the demand for more complex and diverse substituted thiazoles has driven the development of numerous alternative and complementary synthetic methods.

Cook-Heilborn Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[23][24]

Gabriel Synthesis

In the Gabriel synthesis of thiazoles, an acylamino-ketone is treated with phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[25]

Modern Synthetic Approaches

Contemporary research continues to expand the synthetic toolbox for thiazole derivatives. These methods often focus on improving efficiency, substrate scope, and environmental sustainability. Recent advancements include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in classical thiazole syntheses.[8][26]

  • Multi-component reactions: One-pot procedures that combine multiple starting materials to generate complex thiazole derivatives in a single step.[26]

  • Catalyst-free and green chemistry approaches: The use of water as a solvent or the avoidance of catalysts aligns with the principles of sustainable chemistry.[26]

  • Domino reactions: Sequential transformations that build the thiazole ring in a highly efficient manner.[8]

Synthetic_Approaches Thiazole_Synthesis Synthesis of Substituted Thiazoles Classical Classical Methods Thiazole_Synthesis->Classical Modern Modern Methods Thiazole_Synthesis->Modern Hantzsch Hantzsch Synthesis Classical->Hantzsch Cook_Heilborn Cook-Heilborn Synthesis Classical->Cook_Heilborn Gabriel Gabriel Synthesis Classical->Gabriel Microwave Microwave-Assisted Modern->Microwave Multi_Component Multi-Component Reactions Modern->Multi_Component Green_Chem Green Chemistry Approaches Modern->Green_Chem Domino Domino Reactions Modern->Domino

Caption: Overview of Synthetic Approaches to Substituted Thiazoles.

Future Perspectives

The journey of the substituted thiazole is far from over. Its rich history of discovery and synthetic innovation continues to fuel its exploration in contemporary research. The development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and functionally diverse thiazole derivatives. In drug discovery, the thiazole scaffold is poised to remain a central element in the design of new therapeutics targeting a wide range of diseases, from cancer and infectious diseases to inflammatory and neurodegenerative disorders.[27][28] In materials science, the unique electronic properties of thiazoles are being harnessed in the development of organic electronics, dyes, and sensors.[23][29] The enduring legacy of the thiazole ring serves as a powerful example of how fundamental discoveries in organic chemistry can translate into profound impacts on human health and technology.

References

Methodological & Application

The Suzuki-Miyaura Coupling with 5-Iodothiazole: A Detailed Protocol and Application Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylthiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid linker makes it a cornerstone of modern drug design. The synthesis of 2,5-disubstituted thiazoles, in particular, is of high interest for creating molecules with diverse biological activities.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, offering a powerful tool for the synthesis of these vital compounds.[2][3]

This application note provides an in-depth guide to the Suzuki-Miyaura coupling of 5-iodothiazole with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and discuss critical parameters and troubleshooting strategies to empower researchers in their synthesis of 5-arylthiazole derivatives.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step of the cycle. The reactivity of the organic halide is crucial, with the bond strength order being C-I < C-Br < C-Cl, making iodides the most reactive substrates.

  • Transmetalation: The organic moiety from the activated organoboron species is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base.

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.

Here is a visualization of the catalytic cycle:

Suzuki_Mechanism cluster_transmetalation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X (Thiazolyl-Pd Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Base_Activation Base (e.g., K₂CO₃) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ (Arylboronic Acid) RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (5-Arylthiazole) RedElim->Product Halide This compound (R¹-X) Halide->OxAdd Suzuki_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine this compound, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent System catalyst->solvent reaction Heat Reaction (Conventional or Microwave) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product: 5-Arylthiazole purify->product

References

Application Notes & Protocols: Stille Coupling of 5-Iodothiazole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active compounds, including anticancer agents, antivirals, and metabolic disease therapies. The ability to precisely functionalize the C5 position of the thiazole nucleus is of paramount importance for tuning the electronic properties, steric profile, and biological activity of these molecules. The Palladium-catalyzed Stille cross-coupling reaction has emerged as a robust and versatile method for forging carbon-carbon bonds at this position, offering high functional group tolerance and predictable reactivity.[1][2][3]

This guide provides a comprehensive overview of the Stille coupling reaction as applied to 5-iodothiazole. We will delve into the mechanistic underpinnings of the reaction, present a summary of field-proven reaction conditions, and offer a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The aim is to equip you with the necessary knowledge to successfully implement and optimize this powerful transformation in your synthetic endeavors.

Mechanistic Deep Dive: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated 14-electron Pd(0) complex (often generated in situ from a Pd(II) precatalyst or a Pd(0) source like Pd(PPh₃)₄).[3] This step forms a square planar 16-electron Pd(II) intermediate, with the thiazole ring and the iodide now covalently bonded to the palladium center.[4] The high reactivity of the carbon-iodine bond makes this compound an excellent electrophile for this step.[3]

  • Transmetalation: This is often the rate-determining step of the cycle.[4] The organostannane reagent (e.g., an aryl- or vinyltributylstannane) exchanges its organic group with the iodide on the palladium complex. This process is believed to occur through an associative mechanism, forming a transient, higher-coordinate palladium species before the tin halide is expelled.[4] The choice of ligands on the palladium and the specific organostannane can significantly influence the rate and efficiency of this step.

  • Reductive Elimination: In the final step, the two organic fragments (the thiazole ring and the group from the organostannane) are coupled together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] For this to occur, the two groups must be cis to each other on the palladium center. If the intermediate formed after transmetalation is the trans isomer, a trans-cis isomerization must precede reductive elimination.[4]

Diagram: The Stille Catalytic Cycle

Below is a visualization of the key steps involved in the Stille coupling of this compound.

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) invis1 Pd0->invis1 OxAdd Oxidative Addition PdII_intermediate cis-[Thiazolyl-Pd(II)L₂(I)] invis2 PdII_intermediate->invis2 Transmetalation Transmetalation PdII_coupled cis-[Thiazolyl-Pd(II)L₂(R')] PdII_coupled->Pd0 Product 5-R'-Thiazole PdII_coupled->Product TinHalide I-SnBu₃ PdII_coupled->TinHalide - I-SnBu₃ RedElim Reductive Elimination IodoThiazole This compound Organostannane R'-SnBu₃ invis1->PdII_intermediate this compound invis2->PdII_coupled R'-SnBu₃

Caption: Catalytic cycle for the Stille coupling of this compound.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Stille coupling reaction hinges on the careful selection of several key components. The inherent reactivity of this compound as an electron-deficient heteroaryl iodide generally ensures facile oxidative addition, but optimization of other parameters is crucial for achieving high yields and minimizing side reactions.[6]

Parameter Common Choices & Considerations Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd(OAc)₂ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source.[7] Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precatalysts, respectively, that require a ligand.[6] The choice often depends on substrate complexity and cost. For difficult couplings, higher catalyst loadings may be necessary.
Ligand Triphenylphosphine (PPh₃)Tri(o-tolyl)phosphine (P(o-tol)₃)Triphenylarsine (AsPh₃)XPhosLigands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands like P(o-tol)₃ or Buchwald-type ligands (e.g., XPhos ) can accelerate the reductive elimination step.[8] AsPh₃ has also been shown to be effective, sometimes in combination with other additives.[8]
Organostannane Aryl-SnBu₃Vinyl-SnBu₃Heteroaryl-SnBu₃(Typically 1.0 - 1.5 equivalents)Organostannanes are air- and moisture-stable, a key advantage of the Stille reaction.[4] The non-transferred groups on tin are typically butyl or methyl. The rate of transfer for the desired group follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl >> alkyl. Using a slight excess of the stannane ensures complete consumption of the often more valuable this compound.
Solvent TolueneDioxaneN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)The choice of solvent is critical for solubility and reaction temperature. Toluene and Dioxane are common non-polar aprotic solvents.[9] DMF is a polar aprotic solvent that can sometimes accelerate the reaction but may require higher temperatures for complete removal during workup.[7] All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.
Additives Copper(I) Iodide (CuI)Lithium Chloride (LiCl)Cesium Fluoride (CsF)CuI can act as a co-catalyst, accelerating the transmetalation step, particularly with less reactive stannanes.[8][10] LiCl can facilitate the reaction by breaking up tin-solvent aggregates and forming a more reactive organostannane. CsF can activate the organostannane by forming a hypervalent tin species, which enhances its nucleophilicity.[7]
Temperature 60 - 110 °CMost Stille reactions require heating to proceed at a reasonable rate.[9] The optimal temperature depends on the reactivity of the coupling partners and the boiling point of the solvent. Microwave irradiation can significantly reduce reaction times.[7]

Field-Proven Protocol: Synthesis of 5-Arylthiazole

This section provides a detailed, step-by-step protocol for a representative Stille coupling of this compound with an aryl tributylstannane.

Safety Precautions: Organotin compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium compounds and solvents also present hazards; consult the Safety Data Sheet (SDS) for each reagent before use.

Reagents & Equipment:
  • This compound (1.0 equiv)

  • Aryl-tributylstannane (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Copper(I) Iodide (CuI) (5-10 mol%) (Optional, but recommended)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Saturated aqueous potassium fluoride (KF) solution

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

Diagram: Experimental Workflow

References

Application Notes and Protocols for the Heck Reaction of 5-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of fine chemicals, natural products, and active pharmaceutical ingredients (APIs).[2][3] The functionalization of heterocyclic scaffolds is of particular importance in drug discovery, and the thiazole nucleus is a privileged structure found in numerous bioactive compounds.

This document provides a detailed guide to the Heck reaction mechanism as it applies to 5-iodothiazole. It offers field-proven insights into experimental design, provides robust, self-validating protocols, and explains the causality behind key experimental choices, empowering researchers to effectively synthesize novel 5-alkenylthiazole derivatives.

Mechanistic Insights: The Catalytic Cycle with this compound

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species.[4] While the precise mechanism can be influenced by the specific substrates and reaction conditions, the generally accepted pathway consists of four key steps: oxidative addition, migratory insertion (carbopalladation), β-hydride elimination, and reductive elimination.[4]

The Unique Role of the Thiazole Ring

The electron-deficient nature of the thiazole ring can influence the reactivity of the this compound substrate. This electronic property can affect the rate of oxidative addition and potentially influence the regioselectivity of the migratory insertion step. Furthermore, the nitrogen and sulfur heteroatoms of the thiazole ring could potentially coordinate to the palladium center, although this is less likely to be a dominant factor compared to the primary catalytic cycle.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Iodothiazole.

Introduction: The Strategic Value of the 5-Substituted Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif, forming the core of numerous FDA-approved drugs and biologically active compounds, including the anti-cancer agent Tiazofurin and the non-steroidal anti-inflammatory drug Meloxicam.[1][2][3] Its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems makes it a highly valuable scaffold in medicinal chemistry. The functionalization of this ring system is therefore a critical task in drug discovery and development.

This compound stands out as a particularly strategic building block. The carbon-iodine bond at the 5-position is the most reactive site on the thiazole ring for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized C-C and C-N bond formation.[4][5][6] This enhanced reactivity allows for the selective introduction of a wide array of molecular fragments, providing a powerful platform for generating diverse chemical libraries for lead discovery and optimization.

This guide provides an in-depth analysis of the most common palladium-catalyzed cross-coupling reactions involving this compound, offering field-proven insights into mechanistic considerations, protocol optimization, and practical execution for researchers in synthetic and medicinal chemistry.

PART 1: Mechanistic Foundations & Key Coupling Reactions

The success of any cross-coupling reaction hinges on a well-understood catalytic cycle. For this compound, the cycle universally begins with the oxidative addition of the C-I bond to a palladium(0) complex. The subsequent steps—transmetalation and reductive elimination—are unique to each named reaction and dictate the choice of reagents and conditions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organohalide, is arguably the most widely used cross-coupling method due to the operational simplicity and the low toxicity of the boron reagents.[7]

Expertise & Causality: The key to the Suzuki reaction is the activation of the boronic acid by a base.[7] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily undergoes transmetalation with the palladium(II) intermediate. This step is often the rate-limiting step, and the choice of base and solvent system is critical for efficient turnover.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(I) (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation waste1 IX pd2_complex->waste1 transmetalation_complex->pd0 product R-R' (Coupled Product) transmetalation_complex->product Reductive Elimination start This compound (R-I) start->pd2_complex boronic R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ boronic->boronate Activation boronate->pd2_complex waste2 B(OH)₃ boronate->waste2

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Representative Conditions for Suzuki Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100>90Adapted from[8]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8585-95Adapted from[9]
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene11080-90General Conditions
Pyridine-3-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF/H₂O7075-85General Conditions
Stille Coupling: High Tolerance, High Toxicity

The Stille coupling utilizes an organotin (stannane) reagent. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as stannanes are generally stable to air and moisture and do not require activation by a base.[10][11]

Expertise & Causality: The main drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts during purification.[11] Mechanistically, the transmetalation step is typically faster than in Suzuki coupling. The choice of ligand is crucial; ligands like P(o-tol)₃ or P(2-furyl)₃ are often used to accelerate the reductive elimination step.[12] The addition of a copper(I) salt can sometimes accelerate the reaction.[10]

Stille_Mechanism pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(I) (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L₂(R') pd2_complex->transmetalation_complex Transmetalation waste I-SnBu₃ pd2_complex->waste transmetalation_complex->pd0 product R-R' (Coupled Product) transmetalation_complex->product Reductive Elimination start This compound (R-I) start->pd2_complex stannane R'-SnBu₃ stannane->pd2_complex

Caption: General catalytic cycle for the Stille coupling.

Sonogashira Coupling: Accessing Alkynylated Thiazoles

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[13][14] This reaction is exceptionally valuable for creating sp²-sp carbon-carbon bonds, which are precursors to many complex molecules and conjugated materials.[5][15]

Expertise & Causality: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[13][16] The palladium complex undergoes oxidative addition with the this compound. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (like Et₃N or DIPA) to form a copper(I) acetylide. This copper acetylide is the active species that undergoes transmetalation with the palladium(II) complex. The base not only facilitates the formation of the copper acetylide but also neutralizes the HI generated during the cycle. A common side reaction is the Glaser coupling (homo-coupling of the alkyne), which can be minimized by running the reaction under strictly anaerobic conditions.[13]

Data Presentation: Representative Conditions for Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25-50>90Adapted from[15]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPAToluene6085-95General Conditions
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF2580-90Adapted from[15]
1-HexynePd(OAc)₂ (2) / SPhos (4)CuI (5)K₂CO₃Acetonitrile8080-90General Conditions
Heck Coupling: Vinylation of the Thiazole Ring

The Heck reaction couples an organohalide with an alkene to form a substituted alkene, typically with high trans selectivity.[17] This provides a direct route to vinyl-substituted thiazoles.

Expertise & Causality: The mechanism involves oxidative addition, followed by migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which forms the product and a hydridopalladium complex.[18] A base is required to regenerate the Pd(0) catalyst from this complex. The regioselectivity of the insertion can be influenced by both electronic and steric factors of the alkene. For acrylates, coupling typically occurs at the β-position.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[19][20] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[19]

Expertise & Causality: The catalytic cycle involves oxidative addition of the this compound, followed by coordination of the amine to the palladium center and subsequent deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) to form a palladium amide complex.[21] Reductive elimination from this complex yields the desired N-arylated product. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential for promoting the challenging reductive elimination step and preventing β-hydride elimination from the amine.[22][23]

PART 2: Detailed Experimental Protocols

Trustworthiness: These protocols are designed as self-validating systems. They are based on well-established procedures and include notes on critical steps and expected observations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-(4-methoxyphenyl)thiazole.

Materials:

  • This compound (211 mg, 1.0 mmol, 1.0 eq)

  • 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 eq), finely powdered

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Toluene (8 mL)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the toluene, ethanol, and water via syringe. Stir the suspension for 5 minutes.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst. The mixture will typically turn from colorless to a yellow or light brown color.

  • Reaction: Heat the reaction mixture to 85 °C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the this compound spot indicates completion (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

Protocol 2.2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)thiazole.

Materials:

  • This compound (211 mg, 1.0 mmol, 1.0 eq)

  • Phenylacetylene (123 mg, 1.2 mmol, 1.2 eq, ~131 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (8 mg, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL), anhydrous

  • Tetrahydrofuran (THF) (5 mL), anhydrous

Procedure:

  • Reaction Setup: To a 25 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/argon backfill to ensure a strictly anaerobic environment. This is crucial to prevent Glaser homocoupling.

  • Solvent and Reagent Addition: Under argon, add anhydrous THF and anhydrous triethylamine via syringe. Stir to dissolve the solids. Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may warm slightly. A color change to dark brown and the formation of a precipitate (triethylammonium iodide) are typically observed.

  • Monitoring: Monitor by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is often complete within 1-3 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • Purification: Redissolve the residue in dichloromethane (20 mL) and filter through a short plug of celite to remove the catalyst and salts, washing with additional dichloromethane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the pure alkynylated thiazole.

PART 3: Workflow and Troubleshooting

General Laboratory Workflow

Workflow setup 1. Reaction Setup (Flame-dried glassware, reagents, stir bar) inert 2. Inert Atmosphere (Purge with Ar/N₂ or Schlenk technique) setup->inert reagents 3. Add Solvents & Liquid Reagents inert->reagents catalyst 4. Add Pd Catalyst (Under positive pressure) reagents->catalyst reaction 5. Heat & Stir (Monitor by TLC/GC-MS) catalyst->reaction workup 6. Quench & Workup (Aqueous extraction) reaction->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS, etc.) purify->analyze

Caption: Standard workflow for palladium-catalyzed cross-coupling.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality reagents (e.g., wet boronic acid).4. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous inert atmosphere.2. Degas solvents thoroughly (sparge with Ar, freeze-pump-thaw).3. Dry reagents under vacuum before use.4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (Dioxane, Toluene, DMF).
Formation of Side Products 1. Homo-coupling: (e.g., biaryl from boronic acid).2. Dehalogenation: (Protonolysis of R-I to R-H).3. Glaser Coupling (Sonogashira): Alkyne dimerization.1. Often caused by oxygen. Improve degassing. Lower reaction temperature.2. Caused by water or protic impurities. Use anhydrous solvents and dry reagents. A different ligand may also help.3. Caused by oxygen. Ensure strict anaerobic conditions. Consider a copper-free Sonogashira protocol.
Difficulty in Purification 1. Stille: Residual tin byproducts.2. General: Close-running spots on TLC.1. After workup, stir the crude organic solution with a KF solution to precipitate tin fluorides, then filter. 2. Try a different solvent system for chromatography. Consider recrystallization or preparative HPLC if necessary.

References

The Strategic Utility of 5-Iodothiazole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most significant drug target classes in the 21st century.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3][4] The development of small molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies in oncology and beyond. Within the vast chemical space of kinase inhibitors, the thiazole ring has been identified as a privileged scaffold.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural component in several clinically approved kinase inhibitors, including Dasatinib and Dabrafenib.[5] The unique electronic properties and hydrogen bonding capabilities of the thiazole moiety enable it to form critical interactions within the ATP-binding pocket of various kinases.[1][3]

This guide provides a detailed exploration of the synthetic utility of 5-iodothiazole as a versatile building block for the construction of novel kinase inhibitors. We will delve into the rationale behind its use, provide detailed protocols for key synthetic transformations, and present a framework for the strategic design of new therapeutic agents.

The Rationale for Employing this compound in Kinase Inhibitor Synthesis

The strategic placement of an iodine atom at the 5-position of the thiazole ring is a deliberate choice rooted in the principles of modern synthetic and medicinal chemistry. This design confers several advantages:

  • Versatile Synthetic Handle for Cross-Coupling Reactions: The carbon-iodine bond is the most reactive among the carbon-halogen bonds (I > Br > Cl) in palladium-catalyzed cross-coupling reactions.[6] This high reactivity makes this compound an excellent substrate for a variety of C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[7] These reactions are the cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from readily available building blocks.

  • Regioselective Functionalization: In dihalogenated thiazoles, such as 2-bromo-5-iodothiazole, the differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective modifications.[7] The initial, more facile reaction occurs at the 5-position (C-I bond), leaving the 2-position (C-Br bond) untouched for subsequent functionalization. This regioselectivity is crucial for the systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic systems, such as the purine core of ATP. This mimicry allows thiazole-containing inhibitors to effectively compete with ATP for binding to the kinase active site.

Key Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the elaboration of the this compound core. The choice of reaction depends on the desired molecular fragment to be introduced.

Suzuki-Miyaura Coupling: Forging Aryl-Thiazole and Heteroaryl-Thiazole Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds, pairing the this compound with a variety of aryl or heteroaryl boronic acids or their esters.[8][9] This reaction is particularly valuable for introducing substituents that can occupy the hydrophobic regions of the kinase ATP-binding site or form key hydrogen bonds with the hinge region.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki reaction, utilizing organostannanes as the coupling partners.[10][11][12][13][14] While the toxicity of tin reagents is a drawback, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in specific synthetic contexts.[10][11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp2)-C(sp) bond between this compound and a terminal alkyne.[15][16] The resulting alkynylthiazole can serve as a rigid linker to other pharmacophoric elements or can be further elaborated.

Visualizing the Synthetic Workflow

The following diagrams illustrate the central role of this compound in the synthesis of kinase inhibitors and the key cross-coupling reactions involved.

G cluster_0 Starting Material cluster_1 Key Cross-Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Further Functionalization & Final Products This compound This compound Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) This compound->Suzuki Stille Stille Coupling (+ R-SnBu3) This compound->Stille Sonogashira Sonogashira Coupling (+ R-C≡CH) This compound->Sonogashira Aryl_Thiazole 5-Aryl/Heteroaryl-Thiazole Suzuki->Aryl_Thiazole Stille->Aryl_Thiazole Alkynyl_Thiazole 5-Alkynyl-Thiazole Sonogashira->Alkynyl_Thiazole Kinase_Inhibitors Diverse Kinase Inhibitors Aryl_Thiazole->Kinase_Inhibitors Elaboration of other positions (e.g., at C2) Alkynyl_Thiazole->Kinase_Inhibitors Further transformations

Caption: Synthetic workflow for kinase inhibitors from this compound.

G reagents This compound Coupling Partner catalyst Pd Catalyst + Ligand + Base reagents->catalyst Reaction Mixture product Coupled Thiazole Derivative catalyst->product Catalytic Cycle

Caption: Core components of a cross-coupling reaction with this compound.

Experimental Protocols

The following are detailed, representative protocols for the key cross-coupling reactions of this compound. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 5-arylthiazole derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[17]

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 5-arylthiazole.

Protocol 2: Stille Coupling of this compound with an Organostannane

Objective: To synthesize a 5-vinylthiazole derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)[13]

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMF via syringe, followed by the tributyl(vinyl)stannane.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).

  • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

Objective: To synthesize a 5-alkynylthiazole derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)[15]

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)[15]

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in THF and triethylamine.[15]

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).[15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Data Presentation: A Comparative Overview of Reaction Parameters

The following table summarizes typical reaction conditions for the cross-coupling of this compound, providing a comparative framework for experimental design.

Reaction Type Coupling Partner Typical Catalyst System Base Solvent Temperature (°C) Typical Yields (%)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-11070-95
Stille OrganostannanesPd(PPh₃)₄-DMF, Toluene80-10065-90
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, i-Pr₂NHTHF, DMF25-6075-98

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its facile participation in a range of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of diverse chemical libraries. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this compound in the quest for novel and more effective kinase-targeted therapies. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these methodologies to the synthesis of inhibitors targeting a broader range of kinases implicated in human disease.

References

Application Notes & Protocols: 5-Iodothiazole as a Cornerstone Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol guide on the application of 5-Iodothiazole in materials science.

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and organic chemists on the application of this compound in the synthesis of advanced functional materials. This compound is a pivotal heterocyclic building block whose utility is anchored in its unique electronic properties and the high reactivity of its carbon-iodine bond. The electron-deficient nature of the thiazole ring makes it an excellent component for organic semiconductors, while the iodo group serves as a versatile handle for sophisticated molecular engineering via cross-coupling reactions.[1][2] This guide delves into the causality behind its use in state-of-the-art applications such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), providing detailed, field-proven protocols for the synthesis and characterization of this compound-containing polymers.

Introduction: The Strategic Importance of this compound

Thiazole is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms.[3] This structure imparts a distinct electronic character; specifically, the electron-withdrawing imine (C=N) moiety renders the ring electron-deficient.[1] This property is highly sought after in materials science for tuning the frontier molecular orbital (HOMO/LUMO) energy levels of organic molecules, a critical parameter for designing efficient semiconductor materials.[4]

This compound (CAS: 108306-61-2) elevates this inherent utility by incorporating a highly reactive iodine atom at the 5-position.[5] The C-I bond is relatively weak and susceptible to oxidative addition by transition metal catalysts (e.g., Palladium), making it an ideal substrate for a variety of powerful carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Stille couplings.[6][7] This reactivity allows for the precise insertion of the thiazole unit into conjugated polymer backbones, enabling the rational design of materials with tailored optoelectronic properties for next-generation electronics.

This guide will explore two primary applications:

  • Organic Field-Effect Transistors (OFETs): Leveraging the thiazole unit to promote efficient charge transport.

  • Organic Photovoltaics (OPVs): Utilizing the donor-acceptor (D-A) architecture enabled by thiazole to enhance solar energy conversion.

Application I: High-Performance Organic Field-Effect Transistors (OFETs)

Scientific Rationale

The performance of an OFET is fundamentally dictated by the charge carrier mobility of the semiconductor layer.[8][9] Thiazole-based polymers are exceptional candidates for OFETs for two primary reasons:

  • Electronic Tuning: The electron-deficient thiazole ring, when copolymerized with electron-rich units, helps to lower the polymer's LUMO level, facilitating electron injection and transport (n-type behavior). This allows for the creation of high-performance n-type or ambipolar transistors, which are less common but crucial for complementary logic circuits.[1]

  • Structural Ordering: The rigid, planar structure of the thiazolothiazole unit and related derivatives promotes strong intermolecular π-π stacking in the solid state.[2] This ordered packing creates efficient pathways for charge carriers to hop between polymer chains, leading to high mobility.

This compound is the gateway to these polymers. It is typically copolymerized with a distannylated or diborylated comonomer to build the conjugated backbone. Stille coupling is a robust and widely used method due to its excellent tolerance of various functional groups.[7][10]

Protocol 1: Synthesis of a Thiazole-Copolymer via Stille Cross-Coupling

This protocol describes the synthesis of a representative donor-acceptor copolymer, Poly[4,8-bis(2-hexyldecyloxy)benzo[1,2-b:4,5-b']dithiophene-alt-2,5-bis(4-octylthiophen-2-yl)thiazolo[5,4-d]thiazole] (PBDT-tTz), a material known for its application in organic electronics.[11] The core reaction involves the coupling of a distannylated benzodithiophene (donor) with a di-iodinated thiazolothiazole derivative (acceptor), which itself can be synthesized from precursors like this compound.

Materials:

  • 2,6-Bis(trimethyltin)-4,8-bis(2-hexyldecyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer 1)

  • 2,5-Diiodo-3,6-bis(4-octylthiophen-2-yl)thiazolo[5,4-d]thiazole (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

  • Anhydrous Chlorobenzene (Solvent)

  • Argon (Inert Gas)

Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.

  • Reagent Addition: To the flask, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq).

  • Solvent Addition: Add anhydrous chlorobenzene via a syringe to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 110 °C in an oil bath and stir vigorously for 48 hours. The solution will typically darken as the polymer forms and grows in molecular weight.

  • Precipitation & Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution slowly into a beaker of stirring methanol (approx. 10x the volume of the reaction solvent). The polymer will precipitate as a fibrous solid.

    • Collect the solid by filtration.

    • Crucial Step (Soxhlet Extraction): To remove catalyst residues and low molecular weight oligomers, purify the polymer via sequential Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

  • Final Product: Precipitate the chloroform solution into methanol again, filter the purified polymer, and dry it under high vacuum at 40 °C overnight.

Causality: The choice of Pd₂(dba)₃/P(o-tol)₃ is critical; the bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and accelerates the rate-limiting oxidative addition step.[12] Soxhlet extraction is a non-negotiable purification step for achieving the high purity required for electronic devices, as metallic impurities act as charge traps.

Visualization: The Stille Coupling Catalytic Cycle

Stille_Coupling cluster_complexes Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst ox_add Ar¹-Pd(II)L₂-I pd0->ox_add + Ar¹-I transmetal Ar¹-Pd(II)L₂-Ar² ox_add->transmetal + Ar²-Sn(Bu)₃ reduct_elim Ar¹-Pd(II)L₂-Ar² transmetal->reduct_elim Isomerization snx I-Sn(Bu)₃ (Byproduct) transmetal->snx - I-Sn(Bu)₃ reduct_elim->pd0 product Ar¹-Ar² (Coupled Product) reduct_elim->product r1x Ar¹-I (this compound derivative) r1x->ox_add r2sn Ar²-Sn(Bu)₃ (Organostannane) r2sn->transmetal OPV_Fabrication cluster_prep Substrate Preparation cluster_layers Layer Deposition (Glovebox) cluster_final Final Steps s1 ITO Substrate Cleaning s2 UV-Ozone Treatment s1->s2 s3 Spin-Coat HTL (PEDOT:PSS) s2->s3 s4 Spin-Coat Active Layer (Polymer:Acceptor) s3->s4 s5 Thermal Annealing s4->s5 s6 Evaporate Cathode (Ca/Al) s5->s6 s7 Device Encapsulation s6->s7 s8 J-V Characterization s7->s8

References

Application Notes & Protocols: A Guide to the Regioselective Functionalization of Dihalothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Imperative of Regiocontrol

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" found in numerous FDA-approved drugs, including the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[4][5] Dihalogenated thiazoles, armed with two reactive handles, serve as exceptionally versatile building blocks for the synthesis of complex, multi-substituted derivatives.

However, the presence of two halogen atoms introduces a critical challenge: regioselectivity . The ability to selectively functionalize one halogenated position while leaving the other untouched is paramount for efficient and predictable synthesis. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and field-proven protocols for achieving high regioselectivity in the functionalization of dihalothiazoles. We will delve into the causality behind experimental choices, offering not just procedures, but a strategic framework for chemical synthesis.

Pillar 1: Understanding the Principles of Regioselectivity in Dihalothiazoles

The outcome of a reaction at a specific position on the dihalothiazole ring is not arbitrary. It is governed by a confluence of electronic and steric factors, as well as the inherent reactivity differences between the halogens.

  • Electronic Landscape of the Thiazole Ring : The thiazole ring is electron-deficient. The C2 position is the most electron-deficient and acidic, followed by the C5 and C4 positions. This inherent electronic character influences the propensity of each position to undergo reactions like metal-halogen exchange or C-H activation.

  • Inherent Halogen Reactivity : In the most common transition-metal-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium catalyst is the primary determinant of selectivity. This reactivity follows a predictable trend based on the carbon-halogen bond strength: I > Br > Cl .[6] Consequently, in a dihalothiazole containing two different halogens (e.g., 2-bromo-5-iodothiazole), the C-I bond will almost always react preferentially.

  • Positional Reactivity : For dihalothiazoles with identical halogens (e.g., 2,4-dibromothiazole), the electronic environment of the carbon atom dictates the reaction site. The C2 position is generally the most reactive site for oxidative addition and lithiation due to its higher electrophilicity.[7] For 4,5-dihalothiazoles, the reaction typically occurs selectively at the C5 position.[8]

The following workflow provides a strategic overview for approaching the functionalization of a dihalothiazole substrate.

G cluster_0 Starting Material Analysis cluster_1 Strategy Selection cluster_2 Execution & Analysis cluster_3 Next Steps A Dihalothiazole Substrate (e.g., 2-Bromo-4-chlorothiazole) B Identify Most Reactive Site (C-Br > C-Cl) A->B Analyze Halogens C Choose Functionalization Method (e.g., Suzuki Coupling) B->C Select Target D Perform Selective Reaction (Functionalize C2 Position) C->D Optimize Conditions E Isolate Monofunctionalized Product (2-Aryl-4-chlorothiazole) D->E Purification F Characterize & Verify Regiochemistry (NMR, X-Ray) E->F G Further Functionalization at C4 Position F->G Proceed to Second Site H Final Product G->H

Caption: Strategic workflow for regioselective functionalization.

Pillar 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the regioselective functionalization of dihalothiazoles. The choice of catalyst, ligand, and base can be tuned to achieve remarkable control over the reaction outcome.[7]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the dihalothiazole and an organoboron reagent.[9][10][11] Its advantages include the operational simplicity and the commercial availability and stability of a vast array of boronic acids.

The catalytic cycle, shown below, is initiated by the oxidative addition of the palladium(0) catalyst into the more reactive carbon-halogen bond. This is typically the rate-determining step and the source of regioselectivity.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂-X pd0->pd2 R¹-X oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L₂-R² pd2->pd2_r2 R²-B(OR)₂ tm->pd2_r2 pd2_r2->pd0 R¹-R² re Reductive Elimination pd2_r2->re re->pd0 c1 R¹-X (Dihalothiazole) c2 R²-B(OR)₂ (Boronic Acid) + Base c3 R¹-R² (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromothiazole

This protocol details the selective arylation at the C2 position of 2,4-dibromothiazole, which is generally more reactive than the C4 position.

  • Materials:

    • 2,4-Dibromothiazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

    • Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material indicates completion.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromothiazole.

  • Causality: The use of Pd(PPh₃)₄ is a standard, robust choice. K₂CO₃ acts as the base required to activate the boronic acid for the transmetalation step.[9] The biphasic solvent system helps to dissolve both the organic substrate and the inorganic base.

Stille Coupling: High Tolerance for Diverse Functional Groups

The Stille coupling utilizes an organostannane reagent and offers excellent tolerance for a wide range of functional groups.[12][13][14] This is particularly valuable when working with complex molecules in late-stage functionalization. The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.

Protocol 2: Regioselective Stille Coupling of 4-Bromo-2-chlorothiazole

This protocol targets the more reactive C-Br bond at the C4 position.

  • Materials:

    • 4-Bromo-2-chlorothiazole (1.0 equiv)

    • Organostannane (e.g., Tributyl(vinyl)stannane) (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.05 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Procedure:

    • In an inert atmosphere glovebox or Schlenk line, combine 4-bromo-2-chlorothiazole, the organostannane, and PdCl₂(PPh₃)₂.

    • Add the anhydrous solvent.

    • Heat the mixture to 100 °C for 6-18 hours.

    • Monitor the reaction progress by LC-MS.

    • After cooling, dilute the reaction mixture with diethyl ether.

    • To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This precipitates insoluble tin fluorides which can be removed by filtration through a pad of Celite.[15]

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain the 4-vinyl-2-chlorothiazole.

  • Causality: PdCl₂(PPh₃)₂ is a common and effective precatalyst for Stille reactions. Anhydrous polar aprotic solvents like DMF or dioxane are typically used to ensure solubility of the reagents and facilitate the reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto the thiazole core, forming a C(sp²)-C(sp) bond.[16][17][18] The reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst.[19]

Protocol 3: Regioselective Sonogashira Coupling of 5-Iodo-2-bromothiazole

This protocol leverages the supreme reactivity of the C-I bond to achieve selective alkynylation at the C5 position.

  • Materials:

    • 5-Iodo-2-bromothiazole (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • Copper(I) Iodide (CuI) (0.04 equiv)

    • Triethylamine (TEA) or Diisopropylamine (DIPEA) (solvent and base)

  • Procedure:

    • To a Schlenk tube, add 5-iodo-2-bromothiazole, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add degassed TEA/DIPEA, followed by the terminal alkyne.

    • Stir the reaction at room temperature for 2-8 hours. The reaction is often rapid.

    • Monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify via column chromatography to yield the 5-alkynyl-2-bromothiazole.

  • Causality: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile in the transmetalation step with the palladium complex.[20] The amine serves as both the base to deprotonate the alkyne and as the solvent.

ReactionTypical CatalystBaseKey FeatureRef.
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃, K₃PO₄Stable, non-toxic boron reagents[9][10]
Stille PdCl₂(PPh₃)₂, Pd(PPh₃)₄None (or additive like LiCl)Excellent functional group tolerance[12][14]
Sonogashira PdCl₂(PPh₃)₂ / CuITEA, DIPEAForms C(sp²)-C(sp) bonds[16][17]

Pillar 3: Metal-Halogen Exchange

Metal-halogen exchange, particularly lithium-halogen exchange, is a powerful, kinetically controlled method for generating a thiazolyl anion, which can then be trapped with a variety of electrophiles.[21][22] The reaction is extremely fast and must be performed at very low temperatures (typically -78 °C) to prevent decomposition and side reactions.

The rate of exchange follows the trend I > Br >> Cl , making it highly regioselective for mixed dihalothiazoles.[23] For substrates with identical halogens, exchange is often fastest at the most acidic position (C2).

G cluster_0 start 2-Bromo-5-iodothiazole intermediate 2-Bromo-5-lithiothiazole start->intermediate Li-I Exchange (Fastest) reagent n-BuLi -78 °C, THF product 2-Bromo-5-substituted-thiazole intermediate->product Electrophilic Quench electrophile Electrophile (E+) (e.g., DMF, CO₂)

Caption: Regioselective metal-halogen exchange at the C-I bond.

Protocol 4: Regioselective Lithiation and Quench of 2-Bromo-5-iodothiazole

  • Materials:

    • 2-Bromo-5-iodothiazole (1.0 equiv)

    • n-Butyllithium (n-BuLi) (1.05 equiv, solution in hexanes)

    • Electrophile (e.g., anhydrous DMF, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • CRITICAL: This reaction must be performed under a strictly inert and anhydrous atmosphere. All glassware must be flame- or oven-dried.

    • Dissolve 2-bromo-5-iodothiazole in anhydrous THF in a Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-BuLi solution dropwise via syringe over 10 minutes. A color change is often observed.

    • Stir the solution at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

    • Add the electrophile (e.g., DMF) dropwise to the solution, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the 2-bromo-5-formylthiazole.

  • Causality: The low temperature is essential to prevent the highly reactive thiazolyl-lithium intermediate from decomposing or reacting with the solvent.[22] The exchange occurs selectively at the C-I bond because the iodine atom is more polarizable and the resulting C-Li bond is more stable at the C5 position compared to the C2 position in this specific case.

Conclusion and Outlook

The regioselective functionalization of dihalothiazoles is a mature yet continually evolving field. The strategies outlined in this guide—palladium-catalyzed cross-coupling and metal-halogen exchange—provide a powerful and predictable toolkit for synthetic chemists. By understanding the fundamental principles of halogen reactivity and the electronic nature of the thiazole ring, researchers can rationally design synthetic routes to complex molecules. The catalyst-controlled Suzuki couplings, which can invert the "natural" selectivity, represent an exciting frontier, offering even greater synthetic flexibility.[7][24][25][26] As new catalysts and methods emerge, the ability to precisely decorate the thiazole scaffold will continue to drive innovation in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 5-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 5-iodothiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format to help you troubleshoot and enhance the yield and purity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is resulting in a low yield or no reaction at all. What are the primary causes?

Low yields in the Suzuki coupling of this compound can often be attributed to several key factors: catalyst inactivity, suboptimal reaction conditions, or issues with the starting materials.[1] The thiazole nitrogen can sometimes coordinate to the palladium catalyst, leading to deactivation.[1][2]

Troubleshooting Workflow for Low Conversion:

Below is a logical workflow to diagnose and resolve low conversion issues.

low_conversion_workflow start Low or No Conversion catalyst Is the Catalyst Active? start->catalyst conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp.) catalyst->conditions Yes catalyst_sol Solution: - Use fresh catalyst/pre-catalyst. - Screen different Pd sources and ligands. catalyst->catalyst_sol No reagents Are Starting Materials Intact? conditions->reagents Yes conditions_sol Solution: - Screen a matrix of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Vary solvent system (e.g., Dioxane/H₂O, Toluene, DMF). - Incrementally increase temperature. conditions->conditions_sol No solubility Is the Substrate Soluble? reagents->solubility Yes reagents_sol Solution: - Check for boronic acid decomposition. - Use boronic esters for stability. reagents->reagents_sol No solubility_sol Solution: - Screen different solvents or co-solvent mixtures. solubility->solubility_sol No end Improved Yield solubility->end Yes catalyst_sol->conditions conditions_sol->reagents reagents_sol->solubility solubility_sol->end

Caption: A logical workflow for troubleshooting low conversion in this compound Suzuki couplings.

Q2: I'm observing significant side products in my reaction. What are they, and how can I minimize them?

The most common side reactions in Suzuki couplings of heteroaryl halides are dehalogenation, protodeboronation, and homocoupling.[1]

  • Dehalogenation: The iodine on the thiazole ring is replaced by a hydrogen atom.[3] This is often caused by a palladium-hydride species, which can form from reactions with the base or solvent.[3]

  • Protodeboronation: The boronic acid starting material is converted back to its corresponding arene.[1][4] This side reaction is often promoted by high temperatures and the presence of water.[1]

  • Homocoupling: Two molecules of the boronic acid couple together.[5] This is frequently caused by the presence of oxygen in the reaction mixture.[6]

Strategies to Minimize Side Products:

Side ProductPrimary Cause(s)Recommended Solution(s)
Dehalogenation - Formation of Pd-H species.[3]- Unsuitable base or solvent.- Screen milder bases (e.g., K₂CO₃, K₃PO₄).[3][7]- Use aprotic solvents like dioxane or toluene.[3]- Consider N-protection if the heterocycle has an acidic proton.[8]
Protodeboronation - Hydrolysis of the boronic acid.[1]- High temperature and excess water.- Use anhydrous solvents and reagents.[1]- Employ more stable boronic esters (e.g., pinacol esters).[1][9]- A milder base like KF may be beneficial.[1]
Homocoupling - Presence of oxygen.[6]- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).[5]- Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[1]- Maintain a positive pressure of inert gas throughout the reaction.[1]
Q3: How do I select the optimal catalyst and ligand for the Suzuki coupling of this compound?

The choice of catalyst and ligand is critical for a successful reaction. The C-I bond is generally reactive, making oxidative addition feasible with a range of palladium catalysts.[7] However, the electronic properties of the thiazole ring can influence catalyst performance.

Palladium Sources: Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst-ligand complexes like Pd(PPh₃)₄ or PdCl₂(dppf).[10] For challenging substrates, air- and moisture-stable pre-catalysts can offer improved reliability.[9]

Ligand Selection: For electron-rich substrates like some thiazoles, bulky and electron-rich phosphine ligands are often effective as they can promote the desired catalytic cycle.[2][7]

Recommended Ligands for Heteroaryl Couplings:

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are known to be effective for challenging heteroaromatic couplings.[2][7]

  • Triphenylphosphine (PPh₃): A standard, versatile ligand that is a good starting point for optimization.[11]

  • dppf: A bidentate ligand that can offer good stability to the catalytic complex.

Catalytic Cycle of Suzuki-Miyaura Coupling:

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation (HO)₂B-R² Base pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² (Product) reductive_elimination->product reagents R¹-X + (HO)₂B-R² (this compound + Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Q4: Which base and solvent system should I start with for my optimization?

The base and solvent play crucial roles in the transmetalation step and overall reaction efficiency. There is no single universal system, and screening is often necessary.

Base Selection: The base activates the boronic acid for transmetalation. A variety of inorganic bases are commonly used.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective for many Suzuki couplings.[1][13] Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates.[9]

  • Phosphates (K₃PO₄): Often a good choice for challenging couplings and can sometimes mitigate dehalogenation.[1][7]

  • Fluorides (KF): A milder base that can be useful in preventing protodeboronation of sensitive boronic acids.[1]

Solvent System Selection: The solvent must solubilize the reagents and facilitate the reaction. Mixed aqueous/organic solvent systems are common.

  • Dioxane/Water or THF/Water: Classic solvent systems for Suzuki couplings.[9][14] The water is essential for dissolving the inorganic base.

  • Toluene/Water or DMF/Water: Alternative systems that can be effective depending on substrate solubility.[1][15][16]

  • Anhydrous Solvents (e.g., DMF): May be used with certain bases to minimize water-related side reactions like protodeboronation.[14][17]

Recommended Starting Conditions for Screening:

Catalyst SystemBase (2-3 equiv.)Solvent SystemTemperature (°C)
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)80-100
Pd₂(dba)₃ (2.5 mol%) / SPhos (10 mol%)K₃PO₄Toluene/H₂O (10:1)100
PdCl₂(dppf) (5 mol%)Cs₂CO₃DMF100-120

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[9][18]

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon) three times.[18]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[9][10] Then, add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.[18]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[9][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylthiazole.[3]

References

Technical Support Center: Troubleshooting Low Conversion in Stille Reactions of 5-Iodothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Stille cross-coupling reaction, specifically involving 5-iodothiazole substrates. The unique electronic properties of the thiazole ring can introduce complexities not always seen with simpler aryl halides. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome low conversion and other common issues.

Introduction: The Nuances of this compound in Stille Couplings

The Stille reaction is a powerful and versatile tool for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups.[1] However, the successful coupling of this compound hinges on a delicate balance of factors. The electron-rich nature of the thiazole ring and the potential for the sulfur atom to interact with the palladium catalyst can lead to unexpected outcomes. This guide will walk you through a logical troubleshooting process, explaining the "why" behind each suggestion to empower you to make informed decisions in your experimental design.

FAQ 1: My Stille reaction with this compound shows low or no conversion of the starting material. Where should I start troubleshooting?

Low or no product formation is the most common issue. A systematic approach is crucial to identify the root cause without wasting valuable time and resources.

Initial Checks: The Fundamentals

Before delving into more complex variables, always verify the basics. These may seem obvious, but they are frequent culprits.

  • Inert Atmosphere: Was your reaction vessel thoroughly purged with an inert gas (Argon or Nitrogen)? Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[2]

  • Solvent and Reagent Quality: Are your solvents anhydrous and degassed? Water and dissolved oxygen are detrimental.[2] Peroxides in ethereal solvents like THF or dioxane can also deactivate the catalyst.[2] Ensure your this compound and organostannane reagents are pure. Impurities can inhibit catalysis.

Systematic Troubleshooting Workflow

If the fundamental checks do not resolve the issue, proceed through the following steps. This workflow is designed to logically diagnose the problem, starting with the most likely and easiest-to-modify parameters.

G cluster_0 Initial Troubleshooting Flow start Low Conversion Observed reagent_check Verify Reagent & Solvent Purity/ Inert Atmosphere start->reagent_check catalyst_check Assess Catalyst Activity/ Use Fresh Catalyst reagent_check->catalyst_check If no improvement ligand_screen Screen Different Ligands (e.g., P(t-Bu)₃, XPhos, AsPh₃) catalyst_check->ligand_screen If no improvement additive_screen Introduce Additives (e.g., CuI, CsF) ligand_screen->additive_screen If no improvement temp_solvent Optimize Temperature & Solvent System additive_screen->temp_solvent If no improvement success Improved Conversion temp_solvent->success If successful

Caption: Troubleshooting flowchart for low conversion.

Deep Dive into Reaction Components
  • The Palladium Catalyst and Ligands:

    • Rationale: The choice of ligand is critical. It modulates the electron density and steric environment of the palladium center, directly impacting the rates of oxidative addition and reductive elimination.[3] For an electron-rich heterocycle like thiazole, a more electron-rich and sterically bulky ligand can facilitate the oxidative addition step. The sulfur atom in the thiazole can also act as a ligand, potentially poisoning the catalyst. A bulky ligand can help prevent this undesirable interaction.[4]

    • Recommendations:

      • If you are using Pd(PPh₃)₄, consider switching to a combination of a palladium source like Pd₂(dba)₃ with a more specialized ligand.

      • Triphenylarsine (AsPh₃): This ligand is known to accelerate Stille couplings, in some cases being superior to triphenylphosphine.[5]

      • Bulky, Electron-Rich Phosphines: Ligands such as Tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald-type ligands (e.g., XPhos, SPhos) can be highly effective.[4]

  • The Role of Additives:

    • Rationale: The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step in the Stille catalytic cycle.[6] Certain additives can significantly accelerate this step.

    • Recommendations:

      • Copper(I) Iodide (CuI): CuI is a widely used and effective additive. While the exact mechanism is debated, it is believed to facilitate the transmetalation step.[3][7] The "copper effect" can sometimes be dramatic, leading to significant rate enhancements.[8]

      • Cesium Fluoride (CsF): The use of CsF, particularly in combination with CuI, has been shown to enhance reaction rates and yields for challenging substrates.[9] Fluoride ions can coordinate to the organostannane, forming a hypervalent tin species that is more reactive in the transmetalation step.[3]

      • Lithium Chloride (LiCl): In some systems, LiCl can accelerate the reaction by facilitating the reductive elimination step or by preventing ligand dissociation.

  • Solvent and Temperature Optimization:

    • Rationale: Solvent polarity and coordinating ability can influence the stability of catalytic intermediates and the overall reaction rate.[4] Temperature affects the reaction kinetics, with higher temperatures generally leading to faster reactions, but also potentially to catalyst decomposition or side reactions.

    • Recommendations:

      • Common solvents for Stille reactions include DMF, dioxane, THF, and toluene.

      • If you are observing side reactions like proto-dehalogenation (replacement of iodine with hydrogen), switching to a less polar solvent like toluene may be beneficial.[10]

      • A systematic increase in temperature (e.g., from 80°C to 100°C) can be attempted, but monitor for signs of catalyst decomposition (e.g., formation of palladium black).

ParameterInitial RecommendationAlternative OptionsRationale for Change
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ / AsPh₃; Pd₂(dba)₃ / P(t-Bu)₃AsPh₃ can accelerate transmetalation. Bulky, electron-rich ligands can enhance oxidative addition and prevent catalyst poisoning by the thiazole sulfur.[4][5]
Additive NoneCuI (10-20 mol%); CuI / CsFCuI accelerates the rate-limiting transmetalation step.[3][7] CsF can activate the organostannane.[9]
Solvent DMF or DioxaneToluene, THFToluene can reduce proto-dehalogenation side reactions.[10] THF is another common, less polar alternative.
Temperature 80-90 °C100-110 °CIncreased temperature can improve reaction kinetics for sluggish couplings.

FAQ 2: I'm observing significant side products, such as homocoupling of my organostannane or proto-dehalogenation of the this compound. How can I minimize these?

The formation of side products directly competes with your desired reaction, consuming reagents and reducing your yield.

Understanding the Side Reactions
  • Homocoupling: The formation of an R-R dimer from your organostannane (R-SnBu₃) is a common side reaction.[6][11] It can be promoted by oxygen or occur through a radical pathway.

  • Proto-dehalogenation: This is the replacement of the iodine on your thiazole with a hydrogen atom, forming the unsubstituted thiazole. This can be prevalent in Stille couplings, particularly with electron-rich heteroaryl halides.[10]

Mitigation Strategies
  • Rigorous Degassing: Thoroughly degassing your solvent and reaction mixture is the first line of defense against homocoupling, as it removes dissolved oxygen which can promote this side reaction.

  • Solvent Choice: As mentioned previously, switching from polar aprotic solvents like DMF to a non-polar solvent like toluene can often suppress proto-dehalogenation.[10]

  • Accelerate the Main Reaction: Often, the best way to combat side reactions is to make the desired cross-coupling reaction faster. By increasing the rate of the productive catalytic cycle, you outcompete the unproductive pathways.

    • Use a more active catalyst system (e.g., with a bulky, electron-rich ligand).[4]

    • Employ additives like CuI to speed up the transmetalation step.[3]

G cluster_main Stille Catalytic Cycle cluster_side Competing Side Reactions pd0 Pd(0)L₂ oxidative_add Oxidative Addition R¹-Pd(II)-X pd0->oxidative_add R¹-I (this compound) transmetalation Transmetalation R¹-Pd(II)-R² oxidative_add->transmetalation R²-SnBu₃ dehalogenation Proto-dehalogenation R¹-H oxidative_add->dehalogenation Solvent/Impurities reductive_elim Reductive Elimination R¹-R² Product transmetalation->reductive_elim homocoupling Homocoupling R²-R² transmetalation->homocoupling [O₂] reductive_elim->pd0 Regenerates Catalyst

Caption: The Stille cycle and competing side reactions.

FAQ 3: The reaction works, but the results are not reproducible. What could be causing this variability?

Lack of reproducibility often points to subtle, uncontrolled variables in the experimental setup.

  • Moisture and Air: Even small, inconsistent amounts of air or moisture can lead to variable results by partially deactivating the catalyst. Re-evaluate your techniques for handling anhydrous and air-sensitive reagents.

  • Reagent Stoichiometry: Ensure accurate measurement of all reagents, especially the catalyst and any additives, which are used in small quantities.

  • Stirring Rate: In a heterogeneous mixture, the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.

  • Purity of Organostannane: The purity of the organotin reagent is crucial. Old or improperly stored reagents can contain impurities that inhibit the reaction. Consider purifying your organostannane by distillation or chromatography if its quality is in doubt.

Experimental Protocol: A Starting Point for Optimization

This general procedure provides a robust starting point for the Stille coupling of this compound. It incorporates best practices to minimize common issues.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and CuI (0.2 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution).

  • Stannane Addition: Add the organostannane (1.1 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with a saturated aqueous solution of KF. Stir vigorously for 30-60 minutes to precipitate the tin byproducts.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.

By systematically addressing these potential issues, you can significantly improve the conversion and reproducibility of your Stille reactions involving this compound, paving the way for successful synthesis of your target molecules.

References

Technical Support Center: 5-Iodothiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, chemists, and drug development professionals working with 5-iodothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common and often frustrating challenge of homocoupling in cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical protocols needed to maximize the yield of your desired cross-coupled product while minimizing the formation of the 5,5'-bithiazole byproduct.

Troubleshooting Guide: Minimizing 5,5'-Bithiazole Formation

This section addresses specific issues encountered during experiments. Each answer provides a mechanistic explanation and actionable steps for protocol optimization.

Question 1: I'm performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm seeing significant amounts of 5,5'-bithiazole homocoupling product. What is the primary cause and how can I resolve this?

Answer:

Significant formation of 5,5'-bithiazole in a Suzuki-Miyaura reaction is a classic sign that the rates of competing catalytic cycles are favoring the undesired pathway. The primary culprits are typically related to the palladium catalyst's state and the relative speeds of key reaction steps: oxidative addition, transmetalation, and reductive elimination.

Mechanistic Insight: Homocoupling can arise from several pathways, but a common one involves the reaction of two molecules of the organometallic intermediate (Thiazole-Pd-L) or a reaction between the intermediate and the starting this compound. This is often exacerbated if the transmetalation step (the transfer of the organic group from boron to palladium) is slow compared to the rate of oxidative addition of the this compound to the Pd(0) catalyst. A sluggish transmetalation increases the concentration of the Thiazole-Pd(II)-I intermediate in the reaction mixture, making side reactions more likely.

Troubleshooting Protocol:

  • Evaluate Your Ligand Choice: The electronic and steric properties of the phosphine ligand are critical.

    • Problem: Bulky, electron-rich ligands can sometimes accelerate oxidative addition so much that the subsequent transmetalation can't keep pace.

    • Solution: Switch to a ligand known to promote efficient transmetalation and reductive elimination. For heteroaromatic substrates, ligands like SPhos, XPhos, or RuPhos are often superior to more traditional ligands like PPh₃. They are designed to stabilize the catalytic species and facilitate the desired reaction steps.

  • Scrutinize the Base: The choice and quality of the base are paramount for activating the boronic acid.

    • Problem: A weak or partially soluble base (like K₂CO₃ in some solvents) can lead to a low concentration of the active boronate species, slowing down transmetalation. An excessively strong base can promote boronic acid decomposition.

    • Solution: Consider using a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. The use of aqueous base solutions can sometimes be beneficial as water can facilitate the formation of the active boronate.

  • Lower the Reaction Temperature: High temperatures can accelerate all reaction rates, including those leading to catalyst decomposition and homocoupling.

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). While this may require longer reaction times, it often provides a cleaner reaction profile by giving the transmetalation step more time to proceed before side reactions occur.

  • Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive in cross-coupling reactions.

    • Solution: Use fresh, high-quality boronic acid. If the quality is uncertain, you can try dissolving it in the reaction solvent with the base and stirring for a short period before adding the catalyst and this compound.

Workflow for Troubleshooting Suzuki Homocoupling

start High 5,5'-Bithiazole Detected ligand Is the ligand optimal? (e.g., using PPh3) start->ligand Evaluate Catalyst base Is the base effective? (e.g., weak or insoluble) ligand->base Yes fix_ligand Switch to a Buchwald-type ligand (SPhos, XPhos) ligand->fix_ligand No temp Is the temperature too high? base->temp Yes fix_base Use a stronger/more soluble base (Cs2CO3, K3PO4) base->fix_base No boronic_acid Is the boronic acid high quality? temp->boronic_acid No fix_temp Lower reaction temperature (e.g., to 70-80°C) temp->fix_temp Yes fix_boronic Use fresh boronic acid boronic_acid->fix_boronic No end Optimized Cross-Coupling boronic_acid->end Yes fix_ligand->base fix_base->temp fix_temp->boronic_acid fix_boronic->end

Caption: Troubleshooting decision tree for Suzuki coupling.

Question 2: I'm attempting a Sonogashira coupling of this compound with a terminal alkyne, and I'm getting the di-alkyne (Glaser coupling) and 5,5'-bithiazole byproducts. How can I improve the selectivity?

Answer:

The formation of both Glaser (alkyne-alkyne) and C-C (thiazole-thiazole) homocoupling byproducts in a Sonogashira reaction points to issues with both the copper and palladium catalytic cycles.

Mechanistic Insight:

  • Glaser Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes. It becomes significant when the reaction conditions (often the presence of oxygen) favor the Cu(I)/Cu(II) cycle over the formation of the copper acetylide intermediate required for transmetalation to palladium.

  • Thiazole Homocoupling: As in the Suzuki reaction, this arises from the palladium cycle when the transmetalation of the copper acetylide to the Pd-center is inefficient.

Troubleshooting Protocol:

  • Rigorously Degas Your Reaction: Oxygen is a major culprit in promoting Glaser coupling.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed using a "freeze-pump-thaw" technique (at least three cycles) or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (30-60 minutes) before adding the catalysts. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Copper-Free Sonogashira Protocol: If Glaser coupling persists, eliminating copper is the most direct solution.

    • Solution: There are well-established copper-free Sonogashira protocols. These often require a specific palladium/ligand system and a stronger organic base (e.g., a tertiary amine like Et₃N or Hunig's base) that can facilitate the formation of the palladium-acetylide complex directly.

  • Optimize the Pd/Cu Ratio and Catalyst Loading:

    • Problem: An improper ratio can disrupt the synergy between the two catalytic cycles.

    • Solution: If using a copper co-catalyst, use it in catalytic amounts (typically 1-5 mol %). The Pd catalyst loading should also be optimized; sometimes, a slightly higher loading can favor the cross-coupling pathway.

  • Choice of Base and Solvent:

    • Solution: An amine base (like Et₃N or piperidine) is crucial as it acts as both a base and a ligand. The solvent should fully dissolve all components; polar aprotic solvents like DMF or NMP are common, but THF can also be effective.

Table 1: Recommended Conditions for Suppressing Homocoupling in this compound Reactions

Reaction TypeKey ParameterStandard Condition (Prone to Homocoupling)Recommended Optimized ConditionRationale for Improvement
Suzuki-Miyaura LigandPPh₃SPhos, XPhos, or other Buchwald ligandsPromotes faster transmetalation and reductive elimination.
BaseK₂CO₃Cs₂CO₃, K₃PO₄Increases solubility and rate of boronate formation.
Temperature>100 °C60 - 80 °CReduces catalyst decomposition and side reaction rates.
Sonogashira AtmosphereInert gas blanketRigorous degassing (Freeze-Pump-Thaw)Eliminates O₂ which drives Glaser (alkyne) homocoupling.
Co-catalystPd/CuICopper-free conditionsCompletely avoids the Glaser coupling pathway.
BaseEt₃NEt₃N, Piperidine, or DIPAActs as both base and ligand, crucial for the catalytic cycle.
Stille AdditiveNoneCu(I) salts (e.g., CuI)Acts as a scavenger for free stannane and accelerates transmetalation.
SolventTolueneDioxane, NMP, or DMFPolar aprotic solvents can accelerate the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?

The primary mechanism involves the undesired reaction between two organopalladium(II) intermediates (R-Pd(II)-X). After the initial oxidative addition of the aryl halide (Ar-X) to Pd(0) to form Ar-Pd(II)-X, this intermediate can undergo a side reaction with another molecule of itself, leading to Ar-Ar and regenerating a Pd(II) species, which must be reduced back to Pd(0) to re-enter the catalytic cycle. Alternatively, transmetalation with a second molecule of the organometallic reagent (e.g., another boronic acid molecule) can occur. Slow transmetalation or reductive elimination steps in the main cross-coupling cycle increase the concentration and lifetime of the Ar-Pd(II)-X intermediate, making these homocoupling pathways more competitive.

Catalytic Cycle Diagram: Cross-Coupling vs. Homocoupling

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add + Thiazole-I arpdx Thiazole-Pd(II)L_n-I oxidative_add->arpdx transmetal Transmetalation (with R-B(OH)2) arpdx->transmetal homo_reaction Dimerization or Disproportionation arpdx->homo_reaction [High Concentration] Slow Transmetalation arpdr Thiazole-Pd(II)L_n-R transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 product Thiazole-R reductive_elim->product homo_product Thiazole-Thiazole homo_reaction->homo_product

Caption: Competing pathways in cross-coupling reactions.

Q2: Are 5-bromothiazoles less prone to homocoupling than 5-iodothiazoles?

Generally, yes. The carbon-iodine bond is weaker and more reactive towards oxidative addition than the carbon-bromine bond. This high reactivity of this compound means that the oxidative addition step is often very fast. If other steps in the catalytic cycle, particularly transmetalation, cannot keep pace, the concentration of the reactive thiazole-palladium intermediate builds up, increasing the likelihood of homocoupling. Using 5-bromothiazole can slow down the initial oxidative addition, sometimes allowing the rest of the catalytic cycle to remain in sync, resulting in a cleaner reaction. However, this comes at the cost of requiring more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to get the reaction to proceed at a reasonable rate.

Q3: Can I use Stille coupling for this compound, and what are the common pitfalls?

Yes, Stille coupling (using organostannanes) is a viable alternative. However, it also has its challenges. The primary pitfall is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product. In terms of homocoupling, the Stille reaction can also be problematic. A key strategy to improve Stille couplings and suppress homocoupling is the use of a Cu(I) co-catalyst (e.g., CuI). The copper(I) is believed to act as a transmetalation accelerator, facilitating the transfer of the organic group from tin to palladium.

Experimental Protocols

Protocol: Low-Homocoupling Suzuki-Miyaura Coupling of this compound

This protocol incorporates best practices to minimize the formation of 5,5'-bithiazole.

Reagents & Equipment:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol %)

  • SPhos (3.5 mol %)

  • Cesium Carbonate (Cs₂CO₃), finely powdered (2.5 equivalents)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add this compound, the aryl boronic acid, and cesium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent (dioxane) under an inert atmosphere. Allow this mixture to stir for 5-10 minutes. This pre-formation of the active catalyst can improve reproducibility.

  • Reaction Assembly: Add the degassed dioxane to the Schlenk flask containing the substrate and base, followed by the catalyst premix via syringe.

  • Degassing (Final): Briefly evacuate and backfill the sealed flask with Argon two more times to ensure all oxygen is removed.

  • Reaction: Place the flask in a pre-heated oil bath at 75 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the this compound and the appearance of the desired product spot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to separate the desired product from any residual starting material and homocoupled byproduct.

Dehalogenation as a side product in 5-Iodothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Dehalogenation as a Side Reaction

Welcome to the technical support guide for the synthesis of 5-iodothiazoles. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with dehalogenation side products during their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will explore the common pitfalls in the synthesis of 5-iodothiazoles, with a specific focus on the undesired formation of the corresponding protonated thiazole.

Frequently Asked Questions: Understanding the Dehalogenation Problem

This section addresses the fundamental "why" behind the accidental removal of the iodine substituent, a common frustration in thiazole chemistry.

Q1: I'm trying to synthesize a 5-iodothiazole via lithium-halogen exchange, but I'm getting a significant amount of the de-iodinated (protonated) thiazole. What is happening?

This is a classic and frequently encountered problem. The issue arises from the reactivity of the organolithium intermediate you generate. The synthesis typically involves treating a 5-bromo or this compound with an alkyllithium reagent (like n-BuLi) to form the 5-lithiothiazole intermediate. This intermediate is a potent base and nucleophile. Dehalogenation, or more accurately, proto-de-lithiation, occurs when this highly basic intermediate abstracts a proton from a source in the reaction mixture before it can be trapped by your iodine electrophile.

Potential proton sources include:

  • Trace moisture in your solvent or on your glassware.

  • The solvent itself (e.g., THF can be deprotonated, albeit slowly at low temperatures).

  • Impurities in the starting material or reagents.

  • The alkyllithium reagent itself can participate in side reactions that generate proton sources.

The desired reaction is the metal-halogen exchange, which is a fundamental transformation in organometallic chemistry used to convert organic halides into valuable organometallic reagents.[1][2] However, the success of this reaction hinges on rigorously excluding any competing proton sources.

Q2: Why is the Carbon-Iodine bond so susceptible to this reaction?

The rate of lithium-halogen exchange follows the trend I > Br > Cl.[1] This is because the C-I bond is the longest and weakest of the carbon-halogen bonds, and iodine is the most polarizable halogen. This makes the iodine atom more susceptible to attack by the nucleophilic carbanion of the alkyllithium reagent, facilitating a rapid exchange.[1] While this high reactivity is advantageous for forming the desired 5-lithiothiazole intermediate quickly and at low temperatures, it also means that the reverse reaction or subsequent side reactions can be problematic if not carefully controlled.

Q3: What is the mechanism of this dehalogenation side reaction?

The overall process can be visualized as a competition between your intended electrophilic quench (iodination) and an unintended acid-base reaction (protonation).

The core of the issue lies in the metal-halogen exchange step. This reaction is typically very fast, even at -78 °C, and is kinetically controlled.[1][2] Two primary mechanisms have been proposed for lithium-halogen exchange: a nucleophilic pathway involving a reversible "ate-complex" intermediate and a pathway involving single electron transfer (SET) to generate radical species.[1] Regardless of the precise mechanism, a highly basic 5-lithiothiazole intermediate is formed. If this intermediate encounters a proton source (H-A) before it reacts with iodine (I₂), it will be quenched, leading to the dehalogenated side product.

Below is a diagram illustrating this competing pathway.

G cluster_0 Intended Synthetic Pathway cluster_1 Competing Side Reaction Start 5-Halothiazole (X = Br, I) Intermediate 5-Lithiothiazole (Highly Basic Intermediate) Start->Intermediate + n-BuLi (Metal-Halogen Exchange) Product Desired Product: This compound Intermediate->Product + I₂ (Quench) SideProduct Side Product: Dehalogenated Thiazole ProtonSource Proton Source (e.g., H₂O, trace acid) ProtonSource->SideProduct Protonation Intermediate_ref->SideProduct Unwanted Protonation

Caption: Competing pathways in this compound synthesis.

Troubleshooting Guide: Diagnosis and Solutions

This section is formatted as a practical guide to help you diagnose and solve the dehalogenation issue in your experiments.

Problem 1: Low yield of this compound with significant dehalogenated byproduct observed.

This is the most common manifestation of the problem. Use the following decision tree and table to pinpoint the cause.

Troubleshooting_Workflow start Low Yield & Dehalogenation Observed q1 Did you use rigorously dry solvents and glassware? start->q1 sol1 Solution: Dry glassware in oven (>120°C). Use freshly distilled/anhydrous solvents. q1->sol1 No q2 Was the reaction performed strictly under inert atmosphere (N₂ or Ar)? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Use proper Schlenk line or glovebox techniques. Purge vessel and solvents with inert gas. q2->sol2 No q3 Was the temperature maintained at ≤ -78°C throughout the addition and stirring? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Use a cryocool or a well-insulated acetone/dry ice bath. Add reagents slowly to control exotherms. Allowing the reaction to warm can promote side reactions. q3->sol3 No q4 What was the order of addition? q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Consider inverse addition (adding thiazole solution to the alkyllithium) to maintain an excess of BuLi, which can sometimes improve exchange efficiency. However, this can also increase side reactions if the thiazole has acidic protons. q4->sol4 Inverse addition failed end_node If issues persist, consider reagent purity (titrate alkyllithium) or an alternative synthetic route. q4->end_node Standard addition failed a4_normal Alkyllithium to thiazole a4_inverse Thiazole to alkyllithium (Inverse addition)

Caption: Troubleshooting workflow for dehalogenation.

Table 1: Troubleshooting Summary

Potential Cause Recommended Solution(s) Scientific Rationale
Contamination with Water - Oven-dry all glassware (≥4 hours at >120 °C) and cool under vacuum or inert gas.- Use freshly opened anhydrous solvents or distill from an appropriate drying agent (e.g., Na/benzophenone for THF).[3]The 5-lithiothiazole intermediate is an extremely strong base and will be instantly quenched by even trace amounts of water, which is more acidic than the desired electrophile is reactive.
Atmospheric Exposure - Perform the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using Schlenk line or glovebox techniques.[4][5]Oxygen can lead to oxidative side reactions, and atmospheric moisture will readily protonate the organolithium intermediate.
Suboptimal Temperature Control - Maintain the reaction temperature at or below -78 °C (dry ice/acetone bath) during the addition of the alkyllithium and before the iodine quench.[2]- Add the alkyllithium reagent dropwise to control any potential exotherm.Lithium-halogen exchange is very fast, but side reactions, such as proton abstraction from the solvent (THF), become more competitive at higher temperatures.[2]
Impure Reagents - Titrate the alkyllithium solution before use to determine its exact molarity.- Check the purity of the starting halothiazole. Acidic impurities will consume the alkyllithium reagent and can act as proton donors.Commercial alkyllithium solutions degrade over time. Using an inaccurate concentration can lead to incomplete reaction or an excess of reactive species.
Inefficient Quenching - Use a fresh, high-purity source of iodine.- Consider using an alternative iodinating agent like 1,2-diiodoethane or perfluoro-1-iodohexane.If the electrophilic trap is not efficient, the organolithium intermediate has more time to participate in undesired side reactions.
Experimental Protocols

The following protocol provides a robust starting point for the synthesis of a generic this compound, incorporating best practices to minimize dehalogenation.

Protocol 1: Optimized Synthesis of 2-Substituted-5-Iodothiazole via Lithium-Halogen Exchange

Disclaimer: This is a general guideline. Specific substrates may require further optimization.[5] Always perform a thorough safety assessment before starting any new reaction.

Materials:

  • 2-Substituted-5-bromothiazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 - 1.1 eq, solution in hexanes, titrated)

  • Iodine (I₂) (1.2 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

  • Preparation:

    • Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Place the flask under a positive pressure of inert gas.

  • Reaction Setup:

    • Dissolve the 2-substituted-5-bromothiazole (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add the titrated n-butyllithium solution (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes. The exchange is typically rapid.[1]

  • Iodination (Quench):

    • In a separate dry flask, dissolve iodine (1.2 eq) in anhydrous THF.

    • Slowly add the iodine solution to the reaction mixture at -78 °C via cannula or syringe. A color change is typically observed as the iodine is consumed.

    • Stir the reaction at -78 °C for an additional 1 hour.

  • Work-up:

    • Slowly warm the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific compound.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving thiazole scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with catalyst performance and longevity in these critical transformations. Thiazole-containing molecules are ubiquitous in pharmaceuticals and functional materials, making their efficient synthesis a paramount objective. However, the inherent electronic properties of the thiazole ring, specifically the presence of both sulfur and nitrogen heteroatoms, present unique challenges that can lead to rapid catalyst deactivation.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, grounded in mechanistic principles and supported by literature-proven solutions. Our goal is to empower you to diagnose problems, optimize your reaction conditions, and ultimately achieve higher yields and more robust catalytic processes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental reasons behind catalyst deactivation in the context of thiazole chemistry.

Q1: Why is my palladium-catalyzed reaction with a thiazole substrate failing or giving low yields?

A1: The primary reason for poor performance in palladium-catalyzed reactions involving thiazoles is catalyst poisoning or deactivation stemming from the inherent properties of the thiazole ring. The lone pairs of electrons on both the nitrogen and sulfur atoms can strongly coordinate to the palladium center.[1] This coordination can either block the active site, preventing the substrate from participating in the catalytic cycle, or alter the electronic properties of the catalyst, rendering it less active.[1]

Q2: What is the primary mechanism of catalyst deactivation by thiazoles?

A2: The predominant deactivation pathway is the formation of stable, off-cycle palladium-thiazole complexes. Spectroscopic and computational studies have shown that the nitrogen atom of the thiazole ring can bind to the palladium(II) center, and this interaction can be quite strong.[2][3] This binding sequesters the active catalyst, preventing it from proceeding through the catalytic cycle (oxidative addition, transmetalation, reductive elimination). In some cases, the sulfur atom can also contribute to catalyst poisoning, although coordination through nitrogen is often considered the more significant deactivating interaction in many cross-coupling reactions.

Q3: My reaction mixture is turning black. What is happening and is it a problem?

A3: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition to palladium(0) nanoparticles or aggregates.[4] While Pd(0) is the active catalytic species, its aggregation into insoluble black particles removes it from the solution phase, leading to a loss of catalytic activity. This is a common issue in many palladium-catalyzed reactions, including those with thiazoles, and can be triggered by high temperatures, incorrect ligand choice, or the presence of impurities.[5] A study on the ligand-free direct arylation of thiazoles noted that increasing the catalyst loading beyond 1 mol% led to the formation of inactive palladium black.[4]

Q4: How does the choice of ligand impact catalyst stability in thiazole coupling reactions?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For thiazole substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[6][7] These ligands can:

  • Sterically hinder the coordination of the thiazole ring to the palladium center.

  • Electronically enrich the palladium, which can promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.

  • Improve the stability of the catalytic complex, preventing the formation of palladium black.

Q5: Are certain palladium precatalysts more robust for reactions involving thiazoles?

A5: Yes, the choice of the palladium precatalyst can significantly impact the success of the reaction. Precatalysts are air- and moisture-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. Using a precatalyst can lead to more reproducible results compared to using Pd(OAc)₂ or Pd₂(dba)₃ directly. For direct C-H arylation of thiazoles, camphyl-based α-diimine palladium complexes have been shown to be highly efficient precatalysts, allowing for low catalyst loadings under open-air conditions.[8][9]

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides systematic approaches to troubleshoot common experimental issues encountered during palladium-catalyzed reactions of thiazoles.

Issue 1: Low or No Conversion to Product

Symptoms: TLC or LC-MS analysis shows predominantly starting material with little or no desired product formation.

start Low/No Conversion reagent_check 1. Verify Reagent Quality & Integrity - Fresh, pure substrates - Anhydrous solvents - Active base start->reagent_check reagent_check->start Reagents Faulty catalyst_system 2. Evaluate Catalyst System - Use a reliable precatalyst - Screen different ligands - Check catalyst loading reagent_check->catalyst_system Reagents OK conditions 3. Optimize Reaction Conditions - Increase temperature incrementally - Screen different bases - Screen different solvents catalyst_system->conditions No Improvement success Reaction Successful catalyst_system->success Improvement Seen conditions->success Improvement Seen

Caption: Troubleshooting workflow for low reaction conversion.

  • Verify Reagent Integrity:

    • Substrates: Ensure the purity of your thiazole halide/triflate and coupling partner (e.g., boronic acid). Impurities can act as catalyst poisons. For Suzuki reactions, be aware that pyridyl and thiazole boronic acids can be unstable and prone to protodeboronation.[10] Consider using fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[10]

    • Solvents: Use anhydrous solvents, as water can interfere with many cross-coupling reactions. Degassing the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes is crucial to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

    • Base: Ensure the base is of high purity and anhydrous if the reaction conditions require it. For solid bases like K₂CO₃ or K₃PO₄, grinding them into a fine powder can increase their reactivity.

  • Evaluate the Catalyst System:

    • Palladium Source: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to a more reliable palladium precatalyst, such as a G3-XPhos or a camphyl-based α-diimine palladium complex.[7][8][9] Precatalysts often provide more consistent generation of the active Pd(0) species.

    • Ligand Screening: The choice of ligand is critical. If you are using a standard ligand like PPh₃ and observing low conversion, screen a panel of bulky, electron-rich ligands. For Buchwald-Hartwig aminations of aminothiazoles, ligands like BrettPhos and RuPhos have shown broad utility.[11][12]

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, for thiazole substrates, it can also lead to catalyst decomposition into palladium black.[4] If you suspect catalyst deactivation, simply increasing the loading may not be effective. It is often better to optimize the ligand and other reaction conditions first. A typical starting point for catalyst loading is 1-5 mol%.

  • Optimize Reaction Conditions:

    • Temperature: Many cross-coupling reactions require elevated temperatures (typically 80-120 °C).[6][13] If your reaction is sluggish at a lower temperature, incrementally increase it. Microwave heating can sometimes be beneficial for accelerating slow reactions.

    • Base Selection: The base plays a crucial role in the catalytic cycle. The optimal base is highly dependent on the specific reaction and substrates. For Suzuki-Miyaura reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[14] A screening of different bases is often a worthwhile endeavor.

    • Solvent Effects: The solvent can influence the solubility of the reactants and the stability and activity of the catalyst. Common solvents for cross-coupling reactions include dioxane, toluene, THF, and DMF.[6] A change in solvent can sometimes dramatically improve the reaction outcome.

Issue 2: Formation of Palladium Black

Symptoms: A black precipitate forms in the reaction mixture, often accompanied by a stall in the reaction progress.

start Palladium Black Formation ligand 1. Increase Ligand-to-Palladium Ratio - Add a slight excess of ligand (e.g., 1.1-1.5 eq. to Pd) start->ligand ligand_type 2. Use More Stabilizing Ligands - Switch to bulky, electron-rich phosphines (e.g., XPhos) - Consider bidentate ligands (e.g., dppf) ligand->ligand_type Still Decomposing success Stable Catalytic System ligand->success Improvement Seen temp 3. Lower Reaction Temperature - High temperatures can promote aggregation ligand_type->temp Still Decomposing ligand_type->success Improvement Seen concentration 4. Adjust Concentration - Very high or low concentrations can be detrimental temp->concentration Still Decomposing temp->success Improvement Seen concentration->success Improvement Seen

Caption: Strategies to mitigate palladium black formation.

  • Optimize Ligand-to-Palladium Ratio: The stability of the Pd(0) species is highly dependent on the coordination of the phosphine ligand. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Try increasing the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 or 1.5:1).

  • Employ More Robust Ligands: As mentioned previously, bulky, electron-donating ligands are generally better at stabilizing the palladium catalyst. Bidentate ligands, such as dppf, can also be effective as they chelate to the palladium center, providing enhanced stability.

  • Control Reaction Temperature: High reaction temperatures can accelerate the rate of catalyst decomposition. If you are observing palladium black formation, try running the reaction at a lower temperature for a longer period.

  • Consider a "Copper-Free" Sonogashira Protocol: In Sonogashira couplings, the copper co-catalyst can sometimes contribute to the formation of undesired byproducts and catalyst decomposition. Several "copper-free" protocols have been developed and may offer a cleaner reaction profile.[15]

Part 3: Experimental Protocols for Optimization

This section provides generalized, step-by-step protocols for screening and optimizing reaction conditions for palladium-catalyzed couplings of thiazoles. These should be considered as starting points and may require further refinement for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halothiazole

This protocol is a starting point for the coupling of a halothiazole with a boronic acid or ester.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the halothiazole (1.0 equiv.), the boronic acid or pinacol boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, or toluene) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening for a Model Suzuki-Miyaura Reaction

The following table illustrates a hypothetical screening of ligands and bases for the coupling of 2-bromothiazole with phenylboronic acid. This type of systematic screening is highly recommended when troubleshooting a challenging coupling.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O10015
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O10065
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
4XPhos-Pd-G3 (2)-K₃PO₄ (2)Dioxane/H₂O10092
5XPhos-Pd-G3 (2)-Cs₂CO₃ (2)Dioxane/H₂O10090

This is example data and actual results may vary.

Part 4: Catalyst Reactivation - A Note of Caution

While the primary focus should be on preventing catalyst deactivation, in some cases, particularly in process chemistry, the reactivation of a deactivated catalyst can be economically viable. However, for typical lab-scale reactions, it is often more practical to optimize the reaction to prevent deactivation in the first place.

Some general methods for reactivating palladium catalysts include:

  • Washing with a dilute acid or base: This can sometimes remove strongly coordinated poisons from the catalyst surface. For example, methods have been developed to reactivate palladium catalysts poisoned by nitrogen-containing impurities by washing with alkali metal carbonates or bicarbonates.[13]

  • Oxidative treatment: In some cases, treating the deactivated catalyst with a mild oxidant can regenerate the active species.

It is important to note that these methods are highly specific to the catalyst and the nature of the poison, and their application to thiazole-deactivated catalysts would require careful investigation and development.

Conclusion

Successfully navigating the challenges of palladium-catalyzed reactions of thiazoles requires a solid understanding of the underlying deactivation mechanisms and a systematic approach to troubleshooting. By carefully selecting the catalyst system, optimizing reaction conditions, and paying close attention to reagent quality and reaction setup, researchers can overcome the hurdles posed by these important heterocyclic substrates. This guide provides a framework for diagnosing and solving common problems, with the ultimate goal of enabling the efficient and reliable synthesis of thiazole-containing molecules.

References

Technical Support Center: 5-Iodothiazole Reactivity and Cross-Coupling Guidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-iodothiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound in cross-coupling reactions.

Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish or failing to go to completion?

A1: Low or no conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors. A common issue is the choice of base and solvent, which are critical for an efficient catalytic cycle.[1] For instance, an inadequate base may not be strong enough to facilitate the transmetalation step effectively. Consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2] Additionally, ensure your solvent system, often a combination of an organic solvent like dioxane or toluene with water, provides adequate solubility for all reactants.[3] Catalyst deactivation is another frequent culprit; ensure your palladium catalyst is fresh and the reaction is conducted under a strict inert atmosphere to prevent catalyst poisoning.[4]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] To mitigate this, it is crucial to thoroughly degas your reaction mixture before adding the palladium catalyst and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[4]

Q3: In my Sonogashira coupling, I'm seeing a lot of alkyne dimerization (Glaser coupling). What's the cause and solution?

A3: Glaser-Hay coupling is a frequent side reaction in copper-mediated Sonogashira reactions, and its primary cause is the presence of oxygen.[5] To minimize this, ensure your reaction is performed under strictly anaerobic conditions. This includes degassing the solvent and utilizing Schlenk techniques or a glovebox.[5] You can also try reducing the loading of the copper(I) co-catalyst, as this can help decrease the rate of homocoupling.[5] In some cases, switching to copper-free Sonogashira conditions may be the most effective solution.[6]

Q4: I'm struggling with removing tin byproducts from my Stille coupling reaction. What are the best practices?

A4: The removal of tin byproducts is a well-known challenge in Stille couplings due to the high polarity of tin salts.[7] A highly effective method is to quench the reaction with an aqueous solution of potassium fluoride (KF). This will precipitate tin fluoride, which can then be easily removed by filtration through a pad of celite.[2][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Low or non-existent product yield is a common frustration. The following workflow can help you diagnose the root cause.

LowYieldTroubleshooting Start Low/No Yield CheckCatalyst 1. Catalyst Integrity - Fresh Pd source? - Appropriate ligand? Start->CheckCatalyst CheckBase 2. Base Selection - Sufficient strength? - Anhydrous? CheckCatalyst->CheckBase CheckSolvent 3. Solvent System - Reactant solubility? - Degassed properly? CheckBase->CheckSolvent CheckTemp 4. Reaction Temperature - Optimal for coupling? CheckSolvent->CheckTemp Solution Systematically optimize catalyst, base, solvent, and temperature. CheckTemp->Solution

Caption: Troubleshooting workflow for low or no product yield.

Diagnostic Steps & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.

    • Symptom: The reaction mixture shows no change over time, and analysis (TLC, LC-MS) indicates only starting materials are present.

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle.

    • Symptom: The reaction stalls at an early stage.

    • Solution: For Suzuki reactions, if you are using a weak base like sodium carbonate, consider switching to a stronger, non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][8] For Sonogashira couplings, ensure your amine base (e.g., triethylamine) is pure and dry.[3]

  • Poor Solvent Choice: The solvent must solubilize all reaction components.[9]

    • Symptom: The reaction mixture is heterogeneous, and starting materials are not fully dissolved.

    • Solution: For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.[3] For Stille and Sonogashira couplings, polar aprotic solvents like DMF or THF are commonly used.[10][11] Ensure the solvent is thoroughly degassed to remove oxygen.

  • Sub-optimal Temperature: Temperature affects reaction kinetics.

    • Symptom: The reaction proceeds very slowly.

    • Solution: While many cross-coupling reactions are run at elevated temperatures (80-110 °C), excessive heat can lead to catalyst decomposition.[3][5] Conversely, a temperature that is too low may not provide enough energy for the reaction to proceed at a reasonable rate. Consider screening a range of temperatures to find the optimum for your specific reaction.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS can be disheartening. Here’s how to tackle common side reactions.

Side Product Common Cause(s) Mitigation Strategy
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[4]
Glaser Coupling (Sonogashira) Presence of oxygen, high copper concentration.Use strictly anaerobic conditions; consider reducing the copper catalyst loading or using a copper-free protocol.[5]
Proto-deiodination Presence of a proton source, slow cross-coupling.Use anhydrous solvents and reagents. Employ a more active catalyst to accelerate the desired cross-coupling over the dehalogenation pathway.[2]

Experimental Protocols

Below are general, step-by-step procedures for common cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for your specific substrates.

General Procedure for Suzuki-Miyaura Coupling

SuzukiProtocol A 1. Add Reagents - this compound (1.0 eq.) - Boronic acid/ester (1.2 eq.) - Base (e.g., K₃PO₄, 2.0 eq.) - Pd catalyst & ligand B 2. Add Degassed Solvent (e.g., Dioxane/H₂O) A->B C 3. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen B->C D 4. Heat and Monitor (e.g., 80-100 °C) Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine D->E F 6. Purify Column chromatography E->F

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).[7]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[1]

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).[7]

  • Evacuate and backfill the vessel with argon three times.[7]

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).[7]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Purification of 5-Iodothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-iodothiazole derivatives. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these valuable but often sensitive compounds. The inherent reactivity of the carbon-iodine bond, combined with the electronic nature of the thiazole ring, necessitates carefully considered purification strategies.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Section 1: Foundational Strategy & Stability Assessment

Before attempting any large-scale purification, a small-scale assessment is critical. The stability of your specific this compound derivative will dictate the most appropriate method.

Q1: How do I choose the right purification strategy for my crude this compound derivative?

A1: The optimal strategy depends on three factors: the physical state of your compound (solid vs. oil), its stability, and the nature of the impurities. A preliminary analysis using Thin Layer Chromatography (TLC) is the most effective first step.

The TLC Stability Test: A Self-Validating System

  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Let the spotted plate sit on the benchtop, exposed to air and ambient light, for 1-2 hours.

  • As a control, spot the same solution on a different lane of the same plate immediately before developing.

  • Develop the plate in an appropriate solvent system.

Interpreting the Results:

  • No Degradation: If the "aged" spot looks identical to the freshly spotted control lane (i.e., one major spot with the same Rf), your compound is likely stable on silica gel. Standard flash column chromatography is a viable option.

  • Degradation: If the "aged" spot shows new spots (especially at the baseline), significant streaking, or a diminished main spot compared to the control, your compound is unstable on silica gel.[2] You must avoid standard chromatography and consider the alternatives outlined in the workflow below.

G

Section 2: Troubleshooting Flash Column Chromatography

Flash chromatography is a workhorse technique, but halogenated heterocycles can present unique challenges.

Q2: My this compound derivative is decomposing on the silica gel column, even though it seemed okay on the TLC test. What's happening and how can I fix it?

A2: This is a common and critical issue. The problem arises from prolonged contact with the acidic surface of silica gel.[2] While a compound might survive the brief exposure of a TLC run, the much longer residence time on a column can lead to significant degradation. The Lewis acidic sites on the silica surface can coordinate to the nitrogen or sulfur atoms of the thiazole ring, activating it towards decomposition, or they can promote cleavage of the relatively weak C-I bond.

Solutions (in order of preference):

  • Use Deactivated Silica: This is the most effective solution. You can either purchase commercially prepared deactivated silica gel or prepare it yourself by creating a slurry of silica gel in your eluent that contains 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds) and then packing the column with this slurry. The amine or acid neutralizes the most active acidic sites on the silica surface.

  • Switch the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase.

    • Alumina: Can be basic, neutral, or acidic. Neutral alumina is often a good starting point.

    • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.[2]

  • Run a "Flash" Filtration: If the goal is simply to remove baseline impurities, use a short, wide plug of silica (a "flash" filtration) rather than a long column.[2] This minimizes the contact time between your compound and the stationary phase.

Q3: I see a persistent yellow or brown color co-eluting with my product. What is it and how do I get rid of it?

A3: The color is almost certainly elemental iodine (I₂). This indicates that some of your compound is decomposing, releasing iodine. This can happen on the column (as described in Q2) or it may have been present in your crude material from the reaction workup.

Solution: If the impurity is elemental iodine, it can often be removed during the workup before chromatography. After your reaction, and before any extraction, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] Shake the mixture until the organic layer is colorless. The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

2 Na₂S₂O₃ (aq) + I₂ (org) → Na₂S₄O₆ (aq) + 2 NaI (aq)

If you only discover the issue after chromatography, you may need to combine the product-containing fractions, evaporate the solvent, redissolve the residue in a solvent like ethyl acetate, and wash this solution with aqueous sodium thiosulfate.

Troubleshooting Summary: Column Chromatography

ProblemPotential CauseRecommended SolutionKey Principle
Product Decomposition Lewis acidity of silica gel cleaving the C-I bond or degrading the thiazole ring.[2]Use deactivated silica (add 1% Et₃N to eluent), switch to alumina/Florisil, or perform a rapid plug filtration.Alternative stationary phases have different surface chemistry and acidity.
Persistent Yellow/Brown Color Presence of elemental iodine (I₂) from compound degradation.Pre-chromatography: Wash the organic layer with aqueous sodium thiosulfate.[3]Thiosulfate reduces colored I₂ to colorless, water-soluble I⁻.
Significant Streaking/Tailing Strong polar interaction between the thiazole N/S atoms and acidic silica sites.Add a polar modifier to the eluent (e.g., 1% triethylamine or 0.5% acetic acid).The modifier competes for binding to the active sites on the silica gel, allowing for smoother elution.
Poor Separation from a Non-polar Impurity The impurity may be a di-iodinated byproduct or a de-halogenated starting material analog.[4][5]Optimize the eluent system using a less polar solvent mix (e.g., hexanes/ethyl acetate instead of hexanes/DCM). Consider reverse-phase chromatography if the issue persists.Enhancing the polarity difference between the eluent and stationary phase can improve the resolution of compounds with similar polarities.

Section 3: Troubleshooting Recrystallization

For solid this compound derivatives, recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be identified.[6]

Q4: I've found a solvent that dissolves my compound when hot, but upon cooling, it just "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to come out of solution as a liquid instead of a solid crystal lattice.[7] This is detrimental to purification as impurities are simply trapped in the oil.

Solutions:

  • Use More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the hot solvent (10-20% more) to decrease the saturation point. Allow it to cool slowly again.[7]

  • Lower the Cooling Temperature: If adding more solvent doesn't work, it may be that the compound's melting point is simply too low for that solvent. Try a different solvent with a lower boiling point.

  • Slow Down the Cooling: Rapid cooling encourages oiling out. After heating, let the flask cool to room temperature on the benchtop, insulated with a paper towel, before moving it to an ice bath. Slow cooling is essential for forming a pure crystal lattice.[8]

  • Scratch the Flask: Use a glass rod or metal spatula to scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments that are released can act as nucleation sites, initiating crystal growth.[8]

Q5: My recrystallization worked, but my final yield is extremely low. Where could my product have gone?

A5: Low yield is a frustrating but common problem. Several factors could be at play:

  • Using Too Much Solvent: This is the most frequent error. While you need enough solvent to dissolve the compound when hot, using an excessive amount will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7] The goal is to find the minimum amount of hot solvent needed for dissolution.[8]

  • Premature Crystallization: If your compound crystallizes too early, such as during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper and in the funnel. To prevent this, use a pre-heated funnel and flask for the filtration and add a small excess (5-10%) of hot solvent before filtering.

  • Impure Starting Material: If your crude material contains a large percentage of soluble impurities, the actual amount of your desired compound is lower than you think, leading to a lower-than-expected yield of pure crystals.

Section 4: Detailed Experimental Protocol

Protocol: Purification of a Model this compound Derivative via Flash Chromatography on Deactivated Silica Gel

This protocol assumes a moderately polar, solid this compound derivative that shows some degradation on a standard silica TLC stability test.

1. Preparation of Deactivated Eluent:

  • Choose a preliminary eluent system based on TLC analysis (e.g., 80:20 Hexanes:Ethyl Acetate).

  • To a 1 L bottle of this pre-mixed eluent, add 10 mL of triethylamine (Et₃N) to make a 1% solution. This is your "deactivated eluent."

2. Column Packing:

  • Select an appropriate size flash column for your sample amount (typically aim for a sample-to-silica weight ratio of 1:50).

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your deactivated eluent.

  • Pour the slurry into the column and use gentle air pressure to pack it down evenly, ensuring no air bubbles are trapped. Add a final layer of sand on top of the packed silica.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve your crude compound in the absolute minimum amount of the deactivated eluent and carefully pipette it onto the top of the column.

4. Elution and Fraction Collection:

  • Carefully fill the column with the deactivated eluent.

  • Using controlled air pressure, push the eluent through the column at a steady rate.

  • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

5. Isolation:

  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove any residual solvent and triethylamine.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Iodothiazole vs. 5-Bromothiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of molecular design, appearing in a vast array of biologically active compounds. The functionalization of this privileged heterocycle is paramount, and 5-halothiazoles serve as critical building blocks for introducing molecular complexity. The choice between a 5-bromo or a 5-iodo substituent is not merely a matter of atomic weight; it is a strategic decision that profoundly impacts reaction efficiency, substrate scope, and the overall synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 5-iodothiazole and 5-bromothiazole. Moving beyond simple cataloging, we will dissect the causality behind their differing performances in key synthetic transformations, supported by experimental data and field-proven insights. Our goal is to empower you, the practicing scientist, to make informed decisions, optimizing your synthetic strategies for efficiency and success.

Theoretical Framework: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in reactivity between this compound and 5-bromothiazole in the most common and synthetically useful reactions—palladium-catalyzed cross-couplings—is rooted in the disparity of their carbon-halogen bond dissociation energies (BDE).

  • C-Br bond: Approximately 72 kcal/mol

  • C-I bond: Approximately 57 kcal/mol

This difference is critical because the rate-determining step in many palladium-catalyzed catalytic cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1] The significantly weaker C-I bond in this compound results in a lower activation energy for this step, leading to substantially faster reaction rates.[1][2] This allows reactions to proceed under much milder conditions (e.g., lower temperatures, shorter reaction times), which is often crucial for the stability of complex substrates bearing sensitive functional groups.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen as a leaving group is less impactful on the reaction rate compared to the electronic activation of the aromatic ring. While iodide is a better leaving group than bromide, the rate is primarily dictated by the attack of the nucleophile and the stability of the resulting Meisenheimer complex.[3][4] Therefore, the reactivity gap between the two halides in SNAr is often less pronounced.[2]

Palladium_Cross_Coupling_Cycle Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_reactants Reactants Pd0 Pd(0)L₂ PdII trans-R-Pd(II)-X(L)₂ Pd0:e->PdII:w + R-X RedElim Reductive Elimination OxAdd Oxidative Addition (Rate-Determining) PdII_R trans-R-Pd(II)-R'(L)₂ PdII:s->PdII_R:n + R'-M - M-X Transmetal Transmetalation PdII_R:n->Pd0:s Product R-R' RedElim->Product Product Release RX R-X (5-Halo-thiazole) (X = I, Br) RMetal R'-M (Organometallic Reagent)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of this compound is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions.[5][6] Here, the choice between iodo- and bromothiazole directly impacts reaction conditions and outcomes.

FeatureThis compound5-BromothiazoleRationale & Citation
Typical Temperature Room Temp to 60 °C80 °C to RefluxThe lower C-I bond energy allows for oxidative addition at lower temperatures.[1]
Reaction Time 1-6 hours12-24 hoursFaster kinetics due to the lower activation energy barrier for the rate-determining step.
Catalyst Loading Often effective with < 1 mol%May require 2-5 mol%Higher reactivity can tolerate lower catalyst concentrations, reducing costs.
Typical Yield 80-99%60-85%Milder conditions often lead to fewer side reactions and higher product yields.[2]
Functional Group Tolerance ExcellentGoodMilder conditions are more compatible with sensitive functional groups.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Objective: To synthesize 5-phenylthiazole with high efficiency under mild conditions.

  • Rationale: This protocol uses this compound to leverage its high reactivity, allowing the reaction to proceed at a moderate temperature with a standard catalyst system. The choice of K₂CO₃ as the base is standard for activating the boronic acid.[7]

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

    • Add potassium carbonate (K₂CO₃) (3.0 mmol).

    • Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).

    • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-phenylthiazole.

Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[8][9] The reaction couples an amine with an aryl halide and is highly sensitive to the identity of the halogen.[10]

FeatureThis compound5-BromothiazoleRationale & Citation
Typical Temperature 60-80 °C100-120 °CThe higher reactivity of the C-I bond is crucial for the oxidative addition step.
Base Strength Weaker bases (e.g., Cs₂CO₃, K₃PO₄) are often sufficient.Requires stronger bases (e.g., NaOtBu, LHMDS).[11]The choice of a weaker base can improve tolerance for base-sensitive functional groups.
Ligand Choice Effective with a wider range of phosphine ligands.Often requires more electron-rich, bulky ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition.[10]
Typical Yield 75-95%50-80%Milder conditions and broader compatibility lead to higher efficiency.

Protocol: Buchwald-Hartwig Amination of 5-Bromothiazole with Morpholine

  • Objective: To synthesize 5-(morpholino)thiazole.

  • Rationale: This protocol uses the less reactive 5-bromothiazole, necessitating more forcing conditions. A strong, non-nucleophilic base (NaOtBu) and a bulky, electron-rich ligand (XPhos) are chosen to promote the challenging oxidative addition of the C-Br bond.

  • Procedure:

    • To a glovebox-dried vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

    • Add 5-bromothiazole (1.0 mmol) and morpholine (1.2 mmol).

    • Add anhydrous, degassed toluene (3 mL).

    • Seal the vial and heat the reaction mixture to 110 °C for 16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography to yield the desired product.

Sonogashira, Heck, Stille, and Negishi Couplings

The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions holds true for other major cross-coupling transformations.

Reaction TypeReagentGeneral Trend: this compound vs. 5-BromothiazoleCitation
Sonogashira Terminal AlkyneThis compound reacts at or near room temperature, while 5-bromothiazole often requires heating.[12][13][14][15]
Heck AlkeneThis compound provides higher yields under milder conditions. 5-Bromothiazole is less reactive and may require higher temperatures or more active catalyst systems.[16][17][2]
Stille OrganostannaneThe C-I bond undergoes oxidative addition much more readily than the C-Br bond, leading to faster and more efficient coupling for this compound.[18][19][20][21][1]
Negishi OrganozincThis compound is significantly more reactive, allowing for couplings at room temperature, whereas 5-bromothiazole may require heating.[22][23][24][25]

Strategic Synthesis: A Decision-Making Workflow

The choice between this compound and 5-bromothiazole is a strategic one. The following workflow can guide your decision process.

Substrate_Choice_Workflow Figure 2: Workflow for Selecting 5-Iodo- vs. 5-Bromothiazole Start Define Synthetic Goal CheckSubstrate Is the substrate complex or possess sensitive functional groups? Start->CheckSubstrate ReactionType Is high reactivity essential? (e.g., challenging coupling) CheckSubstrate->ReactionType No UseIodo Choose this compound (Milder conditions, higher yield) CheckSubstrate->UseIodo Yes CostConstraint Is cost a primary constraint? ReactionType->CostConstraint No ReactionType->UseIodo Yes UseBromo Choose 5-Bromothiazole (More robust, cost-effective) CostConstraint->UseBromo Yes CostConstraint->UseBromo No, consider Bromo first OptimizeBromo Optimize for 5-Bromothiazole (Stronger base, bulkier ligand, higher temp) UseBromo->OptimizeBromo

Caption: Workflow for selecting 5-iodo- vs. 5-bromothiazole.

Conclusion

The evidence is unequivocal: This compound is the more reactive coupling partner in palladium-catalyzed reactions due to its lower carbon-halogen bond dissociation energy. This intrinsic reactivity translates into tangible laboratory advantages, including:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times preserve sensitive functional groups and complex molecular scaffolds.

  • Higher Yields: Enhanced reaction kinetics often lead to cleaner reactions with fewer byproducts, simplifying purification and improving overall efficiency.

  • Broader Catalyst/Ligand Scope: Successful couplings can often be achieved with less specialized or expensive catalyst systems.

However, 5-bromothiazole remains a highly valuable and practical building block . Its greater stability, lower cost, and widespread availability make it an excellent choice for large-scale syntheses or for substrates that can tolerate more forcing reaction conditions. By understanding the fundamental principles of their reactivity and carefully selecting catalysts, ligands, and bases, researchers can successfully employ 5-bromothiazole in a wide range of transformations.

Ultimately, the optimal choice depends on the specific demands of the synthesis. For delicate substrates and challenging transformations where maximizing yield and preserving molecular integrity is paramount, this compound is the superior choice. For more robust systems or when economic factors are a primary driver, 5-bromothiazole is a reliable and effective workhorse.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Iodothiazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone for the development of novel molecular entities. Its functionalization, particularly at the 5-position, is a critical step in the synthesis of a vast array of biologically active compounds and functional materials. Among the various precursors, 5-iodothiazole stands out due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, comparative analysis of the efficiencies of several prominent cross-coupling methodologies for the derivatization of this compound, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Strategic Importance of this compound

The C-I bond in this compound is significantly weaker than its bromo and chloro counterparts, making it more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and often, higher yields, making this compound a preferred substrate for complex molecule synthesis.

This guide will delve into a comparative analysis of five key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

  • Stille Coupling: C-C bond formation using organotin reagents.

  • Sonogashira Coupling: Coupling with terminal alkynes to form C-C bonds.

  • Heck Coupling: Vinylation of the thiazole core with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.

We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative summary of their efficiencies based on reported experimental data.

Comparative Analysis of Cross-Coupling Efficiencies

The choice of cross-coupling method is dictated by the desired functionality to be introduced, functional group tolerance, and desired reaction conditions. The following table summarizes typical reaction conditions and reported yields for the cross-coupling of this compound and analogous iodo-heterocycles, providing a basis for comparison.

Coupling Method Coupling Partner Typical Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Arylboronic acidPd(dppf)Cl₂K₂CO₃DME80~85-95[1]Mild conditions, commercially available reagents, low toxicity of boron compounds.Base sensitive substrates may be problematic.
Stille OrganostannanePd(PPh₃)₄-Toluene100~70-90 (estimated)[2][3]Tolerates a wide range of functional groups, neutral conditions.Toxicity of organotin reagents and byproducts.
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMFRT - 45~80-98[4]Mild conditions, direct introduction of alkynyl groups.Requires a copper co-catalyst, potential for alkyne homocoupling.
Heck Acrylate/StyrenePd(OAc)₂Et₃NNMP100-140~60-95[5][6]No need for organometallic reagents.Can have issues with regioselectivity with certain alkenes.
Buchwald-Hartwig AminePd₂(dba)₃ / XPhosNaOtBuToluene100~75-95[3][7]Broad scope of amines can be used.Requires specialized and often air-sensitive ligands and bases.

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. Below, we provide a brief mechanistic overview and detailed experimental protocols for each coupling method.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8] The base plays a crucial role in activating the boronic acid for transmetalation.[9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination 5-Arylthiazole 5-Arylthiazole Ar-Pd(II)-R'(L2)->5-Arylthiazole Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 5-Arylthiazole via Suzuki-Miyaura Coupling [1]

  • To a clean, oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Add anhydrous dimethoxyethane (DME) (5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylthiazole.

Stille Coupling

The Stille coupling offers the advantage of being performed under neutral conditions and is tolerant of a wide array of functional groups.[2][3] The catalytic cycle is similar to the Suzuki coupling, but involves transmetalation from an organotin reagent. A significant drawback is the toxicity of the tin reagents and byproducts.[2]

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-SnBu3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination 5-Arylthiazole 5-Arylthiazole Ar-Pd(II)-R'(L2)->5-Arylthiazole Product Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination 5-Alkynylthiazole 5-Alkynylthiazole Ar-Pd(II)-C≡CR'(L2)->5-Alkynylthiazole Product R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' Base (Et3N) Heck_Coupling Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (this compound) Alkene Complex Alkene Complex Ar-Pd(II)-I(Ln)->Alkene Complex Alkene Coordination Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkene Complex->Alkyl-Pd(II) Intermediate Migratory Insertion H-Pd(II)-I(Ln) H-Pd(II)-I(Ln) Alkyl-Pd(II) Intermediate->H-Pd(II)-I(Ln) β-Hydride Elimination 5-Vinylthiazole 5-Vinylthiazole Alkyl-Pd(II) Intermediate->5-Vinylthiazole Product H-Pd(II)-I(Ln)->Pd(0)Ln Base (e.g., Et3N) Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Pd(0)L->Ar-Pd(II)-I(L) Oxidative Addition (this compound) Amine Complex Amine Complex Ar-Pd(II)-I(L)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination 5-Aminothiazole 5-Aminothiazole Amido Complex->5-Aminothiazole Product

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 5-Iodothiazole Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 5-Iodothiazole and the Imperative for Analytical Rigor

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including ritonavir and various cephalosporin antibiotics. Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in key hydrogen bonding interactions. This compound, in particular, serves as a versatile and highly reactive intermediate for the synthesis of complex drug candidates. Its C-I bond is an ideal handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.

However, the success of any synthetic campaign hinges on the unambiguous confirmation of reaction outcomes. In the context of high-stakes drug development, assuming a reaction has proceeded as planned without rigorous analytical validation is a recipe for wasted resources and misleading structure-activity relationship (SAR) studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to confidently confirm the conversion of this compound into value-added products. We will focus on three workhorse reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination couplings.

Part 1: The Spectroscopic Signature of the Starting Material: this compound

Before analyzing a reaction mixture, one must intimately understand the spectroscopic fingerprint of the starting material. This compound is a simple heterocycle, yet its spectra contain distinct features that serve as crucial benchmarks for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide clear, interpretable data.

  • ¹H NMR: The thiazole ring of this compound contains two protons, H2 and H4. Due to the through-bond coupling, they appear as a pair of doublets. The proton at the C4 position is adjacent to the iodine-bearing carbon, and its chemical shift is influenced by the electron-withdrawing nature and magnetic anisotropy of the iodine atom.

  • ¹³C NMR: The spectrum will show three distinct signals corresponding to the three carbon atoms of the thiazole ring (C2, C4, and C5). The most informative signal is that of C5, the carbon directly bonded to the iodine atom. The heavy atom effect of iodine causes this signal to appear at a significantly higher field (lower ppm value) than might otherwise be expected, a key diagnostic feature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the C-I bond vibration is typically weak and falls in the far-IR region (<600 cm⁻¹), the overall spectrum provides a unique fingerprint for the thiazole core. Key absorptions include C-H stretching, C=N stretching, and ring vibrations.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. Iodine is monoisotopic (¹²⁷I), so this compound will exhibit a clean molecular ion (M⁺) peak at its exact molecular mass (210.93 g/mol ). The presence of a halogen atom can often be inferred from fragmentation patterns, with a common fragmentation being the loss of the iodine atom.[5][6]

Part 2: Comparative Analysis of Reaction Outcomes

The core of this guide is the comparative analysis. A successful reaction is confirmed not just by the appearance of new signals corresponding to the product, but critically, by the complete disappearance of the signals characteristic of the this compound starting material.

The following diagram illustrates the general analytical workflow for confirming the outcome of a cross-coupling reaction involving this compound.

G cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Analysis cluster_decision Confirmation Logic Start This compound + Coupling Partner Reaction Pd-Catalyzed Coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Solvent Removal Reaction->Workup Crude Crude Product Mixture Workup->Crude TLC_LCMS Initial Check: TLC or LC-MS Crude->TLC_LCMS Quick assessment NMR ¹H & ¹³C NMR Spectroscopy TLC_LCMS->NMR Primary structural proof Confirm Starting Material Consumed? NMR->Confirm IR Infrared Spectroscopy MS High-Res Mass Spectrometry IR->MS Data_Match Data Consistent Across All Techniques? MS->Data_Match Product_Signals Expected Product Signals Present? Confirm->Product_Signals Yes Purify Purify & Re-analyze Confirm->Purify No Product_Signals->IR Yes Product_Signals->Purify No Final Structure Confirmed Data_Match->Final Yes Data_Match->Purify No

Caption: Workflow for reaction monitoring and confirmation.

Scenario 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction couples this compound with a boronic acid (e.g., phenylboronic acid) to form a 5-arylthiazole.[7][8]

Suzuki Start This compound ¹H: ~7.8 ppm (d), ~8.5 ppm (d) ¹³C: ~95 ppm (C-I) IR: No N-H, C≡C MS: m/z 211 Reagents + PhB(OH)₂ Pd Catalyst, Base Start->Reagents Product 5-Phenylthiazole ¹H: New Ar-H signals (7.2-7.5 ppm), Thiazole H's shift ¹³C: C-I signal gone, New Ar-C signals (125-140 ppm) IR: Unchanged from SM MS: m/z 161 Reagents->Product

Caption: Key spectroscopic changes in a Suzuki coupling.

Comparative Data: this compound vs. 5-Phenylthiazole

Spectroscopic TechniqueThis compound (Starting Material)5-Phenylthiazole (Product)Rationale for Change
¹H NMR Two doublets for thiazole protons (H2, H4).Disappearance of one set of signals, replaced by complex multiplet for the new phenyl group. Remaining thiazole protons shift upfield.The iodine is replaced by a phenyl group, changing the electronic environment. New C-H bonds are formed on the phenyl ring.
¹³C NMR Characteristic C-I signal at a low chemical shift (~95 ppm).Disappearance of the C-I signal. Appearance of new signals in the aromatic region (~125-140 ppm) for the phenyl group.The C-I bond is broken and a new C-C bond is formed.
IR Spectroscopy Fingerprint region characteristic of the thiazole ring.Largely similar to starting material, with additional weak bands for the phenyl ring C-H stretches.No major functional groups are added or removed that have strong, distinct IR absorptions.
Mass Spectrometry M⁺ peak at m/z 211.M⁺ peak at m/z 161.The mass of iodine (127) is replaced by the mass of a phenyl group (77).
Scenario 2: Sonogashira Coupling (C-C Bond Formation)

This reaction couples this compound with a terminal alkyne (e.g., phenylacetylene) to create a C-C triple bond.[9][10]

Sonogashira Start This compound ¹H: ~7.8 ppm (d), ~8.5 ppm (d) ¹³C: ~95 ppm (C-I) IR: No N-H, C≡C MS: m/z 211 Reagents + PhC≡CH Pd/Cu Catalyst, Base Start->Reagents Product 5-(Phenylethynyl)thiazole ¹H: New Ar-H signals ¹³C: C-I gone, New alkyne signals (~80-95 ppm) IR: New sharp C≡C stretch (~2200 cm⁻¹) MS: m/z 185 Reagents->Product

Caption: Key spectroscopic changes in a Sonogashira coupling.

Comparative Data: this compound vs. 5-(Phenylethynyl)thiazole

Spectroscopic TechniqueThis compound (Starting Material)5-(Phenylethynyl)thiazole (Product)Rationale for Change
¹H NMR Two doublets for thiazole protons.Appearance of new signals for the phenyl group. Remaining thiazole protons shift.The electronic environment of the thiazole ring is altered by the conjugated alkyne system.
¹³C NMR C-I signal at ~95 ppm.Disappearance of the C-I signal. Appearance of two new signals for the alkyne carbons (~80-95 ppm).A new C-C triple bond is formed.
IR Spectroscopy No significant absorption in the 2100-2300 cm⁻¹ region.A new, sharp, medium-intensity absorption appears around 2200 cm⁻¹This is the characteristic stretching frequency of a C≡C triple bond, providing definitive evidence of success.
Mass Spectrometry M⁺ peak at m/z 211.M⁺ peak at m/z 185.The mass of iodine (127) is replaced by the mass of a phenylethynyl group (101).
Scenario 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction couples this compound with an amine (e.g., aniline) to form a new C-N bond.[11][12][13]

Buchwald Start This compound ¹H: ~7.8 ppm (d), ~8.5 ppm (d) ¹³C: ~95 ppm (C-I) IR: No N-H, C≡C MS: m/z 211 Reagents + PhNH₂ Pd Catalyst, Base Start->Reagents Product N-phenylthiazol-5-amine ¹H: New Ar-H signals, New broad N-H signal ¹³C: C-I signal gone IR: New N-H stretch (~3400 cm⁻¹) MS: m/z 176 Reagents->Product

Caption: Key spectroscopic changes in a Buchwald-Hartwig amination.

Comparative Data: this compound vs. N-phenylthiazol-5-amine

Spectroscopic TechniqueThis compound (Starting Material)N-phenylthiazol-5-amine (Product)Rationale for Change
¹H NMR Two doublets for thiazole protons.Appearance of new phenyl signals and a new, often broad, singlet for the N-H proton.[14]A new amine functional group is introduced. The N-H proton is exchangeable, leading to a broad signal.
¹³C NMR C-I signal at ~95 ppm.Disappearance of the C-I signal. The C5 carbon signal shifts significantly due to being bonded to nitrogen instead of iodine.The C-I bond is replaced by a C-N bond, which has a very different electronic effect.
IR Spectroscopy No absorption in the 3300-3500 cm⁻¹ region.A new, sharp or broad, medium-intensity absorption appears around 3400 cm⁻¹.This is the characteristic stretching frequency of the N-H bond of the secondary amine, a key diagnostic indicator.[15]
Mass Spectrometry M⁺ peak at m/z 211.M⁺ peak at m/z 176.The mass of iodine (127) is replaced by the mass of a phenylamino group (92).

Part 3: Experimental Protocols

Trustworthy data can only be generated from sound experimental practice. The following are generalized protocols; always consult your instrument's specific operating procedures.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the crude or purified reaction product into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with expected product signals.

  • Mixing: Cap the tube and invert several times to ensure a homogenous solution.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H spectrum. Ensure the spectral width covers the expected range (typically 0-10 ppm).

    • Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.[16]

  • Data Processing: Process the FID (Free Induction Decay) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.

Protocol 2: IR Sample Preparation and Acquisition (ATR)
  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. If solid, apply pressure using the built-in clamp to ensure good contact.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be automatically background-corrected. Identify key absorption bands and compare them against the expected values for the product and the spectrum of the starting material.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (Direct Infusion ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be compatible with electrospray ionization (ESI).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion: Load the sample solution into a syringe and infuse it into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range that includes the expected molecular weights of the starting material and the product.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and confirm that its m/z value corresponds to the expected molecular weight of the product. Check for the absence of the molecular ion corresponding to the this compound starting material.

Conclusion

The transition from a simple building block like this compound to a complex, functionalized molecule is a critical step in chemical synthesis. Relying on a single piece of data, such as a TLC spot, is insufficient for confirming this transformation. A multi-faceted spectroscopic approach, as outlined in this guide, provides a self-validating system for analysis. By comparing the distinct ¹H and ¹³C NMR shifts, the appearance or disappearance of key IR functional group stretches, and the definitive molecular weight information from mass spectrometry, researchers can establish the outcome of their reactions with a high degree of confidence. This analytical rigor is not merely good practice; it is the foundation upon which successful research and development programs are built.

References

A Comparative Guide to Isotopic Labeling Strategies for 5-Iodothiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling methodologies applicable to the 5-iodothiazole scaffold, a privileged structure in medicinal chemistry.[1][2] For researchers, medicinal chemists, and drug development professionals, the strategic introduction of isotopes is a cornerstone of modern pharmaceutical science, enabling critical studies in drug metabolism, pharmacokinetics (ADME), and in vivo imaging.[3][4][5] While direct isotopic labeling studies on this compound are not extensively documented in dedicated literature, this guide synthesizes established principles of heterocycle and radioiodine labeling to provide a robust framework for its application. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower scientists in selecting and implementing the optimal labeling strategy for their research objectives.

The 1,3-thiazole ring is a fundamental core in numerous FDA-approved drugs, valued for its unique electronic properties and ability to form key interactions with biological targets.[1][2] The this compound variant is particularly versatile; the iodine atom not only serves as a site for direct radioiodination but also acts as a synthetic handle for introducing other isotopic labels via cross-coupling reactions, making it an excellent starting point for a wide array of labeled compounds.[6][7]

Comparison of Primary Labeling Strategies

The choice of an isotopic label depends entirely on the intended application. Key considerations include the type of radiation emitted (for radioisotopes), the stability of the label, and the analytical technique used for detection (e.g., Mass Spectrometry, NMR, PET, SPECT).[4][8] We will compare three principal strategies applicable to the this compound core: Radioiodination, Stable Isotope Labeling, and Tritium Labeling.

Radioiodination: Direct Labeling for Imaging and Radioligand Assays

This strategy involves replacing the non-radioactive ¹²⁷I atom on the thiazole ring with a radioactive iodine isotope, such as ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I. This is typically a late-stage labeling method, which is advantageous for minimizing the handling of radioactive materials and reducing costs.[9][10]

  • Mechanism & Rationale: The C-I bond on an aromatic ring is amenable to electrophilic and nucleophilic substitution reactions.[10] Methods often involve an oxidative process where a radioactive iodide salt (e.g., Na[¹²⁵I]) is oxidized to an electrophilic species that subsequently substitutes the stable iodine atom on the thiazole ring. Alternatively, halogen exchange reactions can be employed, particularly with organometallic precursors.[10]

  • Advantages:

    • High specific activity can be achieved, which is crucial for sensitive applications like PET/SPECT imaging and receptor binding assays.

    • The synthesis is often a single, final step, simplifying the overall process.[9]

  • Limitations:

    • In vivo deiodination can occur, releasing free radioiodide and potentially leading to off-target signal (e.g., in the thyroid). The metabolic stability of the C-I bond must be carefully evaluated.[11]

    • The half-lives of iodine radioisotopes vary (e.g., ¹²³I: ~13.2h; ¹²⁵I: ~59.4d; ¹³¹I: ~8.0d), which must be matched to the biological process under investigation.[10]

Stable Isotope Labeling (²H, ¹³C, ¹⁵N): The Gold Standard for Mechanistic & Metabolic Studies

Stable Isotope Labeling (SIL) involves synthesizing the this compound molecule from isotopically enriched starting materials. This approach is non-radioactive and is the preferred method for quantitative bioanalysis (LC-MS) and mechanistic studies.[3][4]

  • Mechanism & Rationale: The thiazole ring is typically constructed via well-known reactions, such as the Hantzsch thiazole synthesis.[12] By using precursors labeled with ¹³C, ¹⁵N, or ²H (deuterium), the isotope can be incorporated into specific, metabolically stable positions within the heterocyclic core.[13][14] This ensures that the label is not lost during biological processing.[9]

  • Advantages:

    • The resulting labeled compound is chemically identical to the parent drug, exhibiting no significant isotope effect (except in some cases with deuterium).[3]

    • Enables the use of powerful analytical techniques like mass spectrometry and NMR to differentiate the drug from its metabolites and endogenous compounds.[4][15]

    • No radiological safety concerns, allowing for more flexible experimental designs.[16]

  • Limitations:

    • Requires multi-step synthesis, which can be time-consuming and costly, especially if labeled precursors are expensive.

    • Lower sensitivity compared to radioisotope methods; not suitable for imaging applications.

Tritium (³H) Labeling: A High-Sensitivity Alternative for ADME Studies

Tritium (³H) is a beta-emitting radioisotope that can be incorporated into molecules to trace their biological fate. It offers higher sensitivity than stable isotopes but without the penetrating gamma radiation of isotopes like ¹³¹I.

  • Mechanism & Rationale: Tritium can be introduced via catalytic reduction of an unsaturated precursor with tritium gas (³H₂) or through hydrogen-isotope exchange reactions on the this compound backbone. The iodine atom can be replaced with tritium via catalytic dehalogenation, although this would remove the "iodo" feature of the molecule. A more common approach would be to introduce tritium at other positions on the molecule.

  • Advantages:

    • High specific activity and sensitivity, suitable for quantitative ADME studies where analyte concentrations are low.[9]

    • Long half-life (12.3 years) means no need to correct for decay during the course of a typical experiment.[9]

  • Limitations:

    • Requires specialized handling and waste disposal due to radioactivity.

    • Label position may not be stable and can be susceptible to back-exchange with protons from the biological matrix.[9]

    • Detection requires liquid scintillation counting or specialized detectors, rather than direct imaging.

Data-Driven Comparison of Labeling Strategies

The selection of a labeling strategy is a critical decision in the experimental design process. The following table provides a quantitative and qualitative comparison to guide this choice.

FeatureRadioiodination (e.g., ¹²⁵I)Stable Isotope Labeling (e.g., ¹³C)Tritium (³H) Labeling
Isotope Type Radioactive (γ and/or β⁻ emitter)Stable (Non-radioactive)Radioactive (β⁻ emitter)
Primary Application In vivo Imaging (PET/SPECT), Radioligand Binding AssaysQuantitative Bioanalysis (LC-MS), Mechanistic/Metabolic Studies, NMRADME, Metabolic Profiling, Microdosing Studies
Detection Method Gamma Counter, Autoradiography, PET/SPECT ScannerMass Spectrometry, NMR SpectroscopyLiquid Scintillation Counting, Beta Imager
Synthetic Complexity Low (typically a single, late-stage reaction)High (requires de novo synthesis from labeled precursors)Moderate (catalytic reduction or exchange reactions)
Label Stability Potentially susceptible to in vivo deiodination[11]High (when incorporated into the core scaffold)[9]Variable (can be lost through back-exchange if not in a stable position)[9]
Sensitivity Very HighModerate to HighHigh
Key Advantage Enables non-invasive, whole-body imagingNo radiological hazards; ideal internal standard for MS[17]High sensitivity for quantitative ADME without γ-radiation
Key Disadvantage Potential for metabolic instability; short half-life isotopesHigh cost and synthetic effortRadioactive; potential for label exchange

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the key labeling strategies discussed. These should be adapted and optimized for the specific substrate and experimental context.

Protocol 1: Electrophilic Radioiodination of this compound with ¹²⁵I

This protocol describes a representative method for exchanging the stable iodine on a this compound derivative with ¹²⁵I for use in in vitro binding assays.

Rationale: This method uses a mild oxidizing agent, Chloramine-T, to convert the radioactive sodium iodide into an electrophilic iodine species, which then undergoes an exchange reaction with the non-radioactive iodine on the thiazole ring.

Step-by-Step Methodology:

  • To a shielded vial, add 10 µL of a 1 mg/mL solution of the this compound precursor in DMSO.

  • Add 25 µL of 0.5 M sodium phosphate buffer (pH 7.4).

  • Carefully add 5-10 µL of Na[¹²⁵I] solution (typically 1-2 mCi).

  • Initiate the reaction by adding 10 µL of a freshly prepared 2 mg/mL solution of Chloramine-T in phosphate buffer.

  • Vortex the reaction mixture for 60-90 seconds at room temperature.

  • Quench the reaction by adding 50 µL of a 2.5 mg/mL solution of sodium metabisulfite.

  • Dilute the mixture with 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).

  • Purify the radiolabeled product using reverse-phase HPLC equipped with a radioactivity detector.

  • Collect the fraction corresponding to the [¹²⁵I]this compound product and determine the radiochemical purity and specific activity.

Protocol 2: Synthesis of a [¹³C₂]-Labeled this compound

This protocol outlines a hypothetical synthesis of a this compound labeled with two ¹³C atoms in the thiazole backbone, starting from labeled precursors. This approach is based on the classical Hantzsch thiazole synthesis.[12]

Rationale: Building the heterocyclic ring from the ground up using isotopically enriched starting materials ensures the precise and stable placement of the label.[13][14] This is essential for creating an ideal internal standard for mass spectrometry.

Step-by-Step Methodology:

  • Thioamide Formation: React [¹³C]-thiourea with a suitable acylating agent to form a labeled thioamide.

  • Cyclization (Hantzsch Reaction): In a round-bottom flask, dissolve the [¹³C]-thioamide (1 equivalent) in ethanol.

  • Add an α-haloketone (e.g., 1,3-dichloro-[2-¹³C]-acetone) (1 equivalent). The choice of this reagent introduces the second ¹³C atom.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Iodination: The resulting aminothiazole can then be iodinated at the 5-position using standard methods, such as treatment with N-iodosuccinimide (NIS) in acetonitrile.

  • Purification: Purify the final [¹³C₂]-5-iodothiazole product by column chromatography.

  • Characterization: Confirm the structure and isotopic enrichment using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Visualization of Workflows

Diagrams created using Graphviz help to visualize the complex relationships and workflows in isotopic labeling.

Workflow for Stable Isotope Labeling

G cluster_start Labeled Precursors cluster_synthesis Chemical Synthesis cluster_product Final Product & Analysis C13_Thiourea [¹³C]-Thiourea Cyclization Hantzsch Thiazole Synthesis C13_Thiourea->Cyclization Haloketone α-Halo-[¹³C]-Ketone Haloketone->Cyclization Labeled_Thiazole [¹³C₂]-Aminothiazole Cyclization->Labeled_Thiazole Formation of ¹³C-labeled ring Iodination Regioselective Iodination (NIS) Final_Product [¹³C₂]-5-Iodothiazole Iodination->Final_Product Labeled_Thiazole->Iodination Analysis Purification (HPLC) & Characterization (MS, NMR) Final_Product->Analysis

Caption: Synthesis of a ¹³C-labeled this compound.

Decision Tree for Labeling Strategy Selection

DecisionTree Goal What is the primary research goal? Imaging In Vivo Imaging (PET/SPECT)? Goal->Imaging Non-invasive visualization Quant Quantitative Bioanalysis (e.g., for PK)? Goal->Quant Metabolite ID & Quantification ADME High-Sensitivity ADME or Microdosing? Goal->ADME Trace compound at low levels Imaging->Quant No Radioiodine Use Radioiodination (¹²³I, ¹²⁴I) Imaging->Radioiodine Yes Quant->ADME No Stable Use Stable Isotopes (¹³C, ¹⁵N, ²H) Quant->Stable Yes ADME->Stable No, need higher sensitivity Tritium Use Tritium (³H) ADME->Tritium Yes

Caption: Choosing the right isotopic labeling method.

Conclusion

Isotopic labeling is an indispensable technique in pharmaceutical research, and the this compound scaffold provides a uniquely flexible platform for its application.[3][] The choice between radioiodination, stable isotope incorporation, or tritium labeling must be a strategic one, guided by the specific scientific question being addressed. Radioiodination is unparalleled for imaging applications, offering high sensitivity for non-invasive studies.[10] Conversely, stable isotope labeling is the definitive method for quantitative mass spectrometry and mechanistic elucidation, providing metabolically robust and non-radioactive tracers.[4][5] By understanding the fundamental principles, advantages, and limitations of each approach, researchers can confidently design and execute experiments that yield clear, unambiguous, and highly valuable data in the quest to develop safer and more effective medicines.

References

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Iodothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and translatable science. The 5-iodothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Its synthesis, however, can introduce a spectrum of impurities, including unreacted starting materials, regioisomers, and reaction by-products.[1][2] The presence of these impurities, even in trace amounts, can confound biological assays, compromise structural analyses, and pose significant safety risks in therapeutic applications.

This guide provides a comprehensive comparison of the core analytical methodologies for assessing the purity of synthesized this compound compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our discussion is grounded in authoritative principles and is designed to empower you to select and implement the most appropriate techniques for robust quality control.

Understanding Potential Impurities

A robust purity assessment strategy begins with an understanding of what impurities might be present. The classic Hantzsch synthesis for thiazoles, involving the condensation of an α-halocarbonyl compound with a thioamide, is a common route.[3][4] Variations and subsequent functionalization steps to introduce the iodine atom can lead to specific impurities.

Common Impurity Classes:

  • Starting Materials: Unreacted thioamides or α-haloketones.

  • Regioisomers: Formation of 2-iodo or 4-iodothiazole isomers depending on the synthetic strategy.

  • By-products: Compounds resulting from side reactions, such as over-alkylation or decomposition.[1]

  • Residual Solvents & Reagents: Solvents and reagents carried over from the reaction and workup steps.

A logical workflow for comprehensive purity assessment is essential for systematically identifying and quantifying these potential contaminants.

G cluster_0 Purity Assessment Workflow Synthesis Synthesized This compound Initial_Screen Initial Qualitative Screen (TLC, ¹H NMR) Synthesis->Initial_Screen Crude Product Quant_Purity Quantitative Purity (RP-HPLC, qNMR) Initial_Screen->Quant_Purity Preliminary Data Impurity_ID Impurity Identification (LC-MS, GC-MS) Initial_Screen->Impurity_ID Unknown Spots/Peaks Final_Report Comprehensive Purity Report Quant_Purity->Final_Report Purity Value (%) Impurity_ID->Final_Report Impurity Structures

Caption: A logical workflow for the purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC, particularly in the reversed-phase (RP-HPLC) mode, is the cornerstone technique for determining the purity of semi-polar organic compounds like this compound.[5] Its power lies in its high resolving capability, which allows for the separation of the main compound from closely related impurities, and its ability to provide precise quantification based on peak area.[6][7]

Causality: We choose RP-HPLC because the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup effectively retains and separates compounds based on their hydrophobicity. Impurities that are more or less polar than the target this compound will elute at different times, allowing for their distinct detection and quantification.[8] A UV detector is typically employed as the thiazole ring is a strong chromophore.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To determine the purity of the synthesized this compound by separating it from potential impurities and quantifying the relative peak areas.

A. Instrumentation & Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid or trifluoroacetic acid (TFA) (optional, for improving peak shape).

B. Solution Preparation:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of water and acetonitrile is typically a good starting point.

  • Sample Solution: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 10 mL of diluent to achieve a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

C. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

D. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness: This protocol is self-validating. The use of a gradient elution ensures that both highly polar and non-polar impurities are eluted from the column, providing a comprehensive impurity profile.[8] System suitability tests (e.g., replicate injections of a standard) should be performed to ensure the precision of the analysis.

G Mobile_Phase Mobile Phase (Solvent A & B) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Sample Detector UV Detector Column->Detector Data_System Data System (Chromatogram) Detector->Data_System G cluster_1 qNMR Purity Workflow Weigh_Sample Accurately Weigh Sample & Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity Using Formula Process->Calculate G LC LC Separation (as per HPLC) Ion_Source Ion Source (e.g., ESI) LC->Ion_Source Eluent Mass_Analyzer Mass Analyzer (m/z separation) Ion_Source->Mass_Analyzer Ions Detector_MS Detector Mass_Analyzer->Detector_MS Data_System_MS Data System (Mass Spectra) Detector_MS->Data_System_MS

References

A Comparative Guide to the Biological Activity of 5-Iodothiazole Analogs for Researchers & Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3] Within this diverse chemical space, 5-iodothiazole analogs represent a compelling, albeit less explored, subclass. The introduction of a halogen atom, particularly iodine, at the 5-position of the thiazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its biological activity.

This guide provides a comprehensive comparison of the biological activities of this compound analogs, drawing upon available experimental data for various thiazole derivatives to contextualize their potential. We will delve into their anticancer and antimicrobial properties, and their emerging role as enzyme inhibitors, supported by detailed experimental protocols and an exploration of their structure-activity relationships (SAR).

I. Anticancer Activity of Thiazole Derivatives: A Promising Frontier for 5-Iodo Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and proliferation.[4] While specific comparative data on a wide range of this compound analogs is limited, studies on other halogenated thiazoles provide valuable insights into the potential impact of the iodine substituent.

Comparative Anticancer Potency of Substituted Thiazole Analogs

The following table summarizes the cytotoxic activity (IC50 values) of various substituted thiazole derivatives against different cancer cell lines. This data, while not exclusively focused on this compound analogs, establishes a baseline for the anticancer potential of the thiazole scaffold.

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Naphthalene-azine-thiazole hybrid (6a)OVCAR-4 (Ovarian)1.569 ± 0.06Alpelisib0.061 ± 0.003
Substituted Thiazole Derivative (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Substituted Thiazole Derivative (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Goniothalamin (GTN)A549 (Lung)0.62 ± 0.06Doxorubicin0.24 ± 0.01
Goniothalamin (GTN)MCF-7 (Breast)0.79 ± 0.03Doxorubicin0.80 ± 0.13

This table presents a selection of data from available research. Direct comparison between compounds should be made with caution due to variations in experimental conditions.

Expert Insights on Structure-Activity Relationship (SAR):

The anticancer activity of thiazole derivatives is intricately linked to the nature and position of their substituents.[5] Halogenation, in particular, has been shown to enhance cytotoxic effects. For instance, chlorine substitution at the meta position of a phenyl ring attached to the thiazole core was found to be superior to ortho substitution in inhibiting cancer cell migration.[5] It is hypothesized that the bulky and lipophilic nature of the iodine atom at the 5-position could promote deeper penetration into the active sites of target proteins or enhance membrane permeability, potentially leading to increased potency. Further comparative studies with 5-bromo, 5-chloro, and 5-fluoro analogs are warranted to elucidate the specific contribution of the iodo group.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound analogs at varying concentrations incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Addition: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[6]

II. Antimicrobial Activity: A Broad Spectrum of Possibilities

Thiazole derivatives have long been recognized for their antimicrobial properties. The incorporation of a 5-iodo substituent could potentially enhance this activity due to iodine's known antimicrobial characteristics.

Comparative Antimicrobial Potency of Thiazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against different microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)
Benzenesulfonamide derivative 11S. aureus256--
Coumarin-containing derivative 12S. aureus256--
Phenylthiazole compoundsMRSA2-64Clindamycin0.1
Multi-halogenated indoleS. aureus20-30--

This table provides a snapshot of available data. Direct comparisons should be made cautiously due to differing experimental setups.

Expert Insights on Structure-Activity Relationship (SAR):

The antimicrobial activity of thiazole derivatives is highly dependent on the substitution pattern. For instance, certain bis(thiazol-5-yl)phenylmethane derivatives have shown selective activity against S. aureus. The presence of electron-withdrawing groups on the thiazole ring can influence the electronic distribution and, consequently, the interaction with microbial targets. The large, polarizable iodine atom at the 5-position could facilitate unique interactions with bacterial enzymes or cell wall components, potentially leading to enhanced antimicrobial efficacy. Comparative studies with other 5-halo-thiazoles are essential to validate this hypothesis.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow for Broth Microdilution Assay

MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of this compound analogs start->prepare_dilutions inoculate_wells Inoculate wells with a standardized microbial suspension prepare_dilutions->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate observe_growth Visually inspect for microbial growth incubate->observe_growth determine_mic Determine the lowest concentration with no visible growth (MIC) observe_growth->determine_mic end End determine_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Dilutions: Perform serial two-fold dilutions of the this compound analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity, indicating microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

III. Enzyme Inhibition: A Targeted Approach

The ability of thiazole derivatives to act as enzyme inhibitors is a rapidly growing area of research. Their structural features allow them to fit into the active sites of various enzymes, modulating their activity.

Thiazole Analogs as Enzyme Inhibitors
Compound/AnalogTarget EnzymeIC50
Naphthalene-azine-thiazole hybrid (6a)PI3Kα0.225 ± 0.01 µM

Expert Insights on Mechanism of Action:

Thiazole-containing compounds can act as transition state analogs, mimicking the high-energy intermediate of an enzymatic reaction and binding tightly to the active site, thereby inhibiting the enzyme.[7] The electronic properties and geometry of the thiazole ring, influenced by substituents like the 5-iodo group, are critical for this interaction. The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of the inhibitor.

Signaling Pathway Inhibition by Thiazole Analogs

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor This compound Analog (e.g., Naphthalene-azine-thiazole hybrid) Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole analogs.

Conclusion and Future Directions

The available evidence strongly suggests that the thiazole scaffold is a versatile platform for the development of potent anticancer and antimicrobial agents. While direct comparative data for a broad range of this compound analogs is currently limited, the structure-activity relationships derived from other halogenated thiazoles indicate that the 5-iodo substitution holds significant promise for enhancing biological activity.

Future research should focus on the systematic synthesis and evaluation of a series of this compound analogs to directly assess the impact of the iodine atom on their anticancer, antimicrobial, and enzyme inhibitory properties. Comparative studies against their 5-bromo, 5-chloro, and 5-fluoro counterparts will be crucial in elucidating the specific advantages of the iodo-substituent and guiding the rational design of next-generation thiazole-based therapeutics.

References

A Comparative Guide to Modern Catalysis for 5-Iodothiazole Functionalization: Benchmarking New Catalysts for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Iodothiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs, including the antibiotic Penicillin and the oncology agent Dasatinib.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[1][4] The this compound derivative, in particular, represents a uniquely versatile building block. It possesses two distinct and orthogonal sites for chemical modification: the carbon-iodine bond, a classical handle for cross-coupling reactions, and the C-H bonds at the C2 and C4 positions, which are accessible through modern C-H functionalization strategies.

This dual reactivity allows for the programmed and selective introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. However, unlocking the full potential of this scaffold requires a sophisticated understanding of modern catalytic methods. This guide provides an in-depth comparison of emerging catalytic systems—spanning palladium, nickel, copper, and photoredox catalysis—for the functionalization of this compound, offering researchers the data and protocols needed to select the optimal strategy for their synthetic challenges.

The Dichotomy of Reactivity: Cross-Coupling vs. C-H Functionalization

The key to strategically derivatizing this compound lies in understanding the two primary catalytic pathways. The choice of catalyst, ligand, and reaction conditions dictates which site of the molecule will react.

G cluster_0 This compound Core cluster_2 Resulting Scaffolds Thiazole This compound CH_Func C-H Functionalization (at C2/C4) Thiazole->CH_Func Ni, Pd, Cu, Photoredox (Directing Group often required) Cross_Coup Cross-Coupling (at C5-Iodo) Thiazole->Cross_Coup Pd, Cu, Ni (Classical Suzuki, Heck, etc.) Scaffold_A C2/C4-Functionalized This compound CH_Func->Scaffold_A Scaffold_B C5-Functionalized Thiazole Cross_Coup->Scaffold_B

Caption: Orthogonal functionalization strategies for the this compound scaffold.

  • Traditional Cross-Coupling (at the C5-Iodo position): Reactions like Suzuki, Heck, and Sonogashira coupling utilize the C-I bond as an electrophilic handle. These are robust, well-established methods ideal for introducing aryl, vinyl, or alkynyl groups.

  • Direct C-H Functionalization (at the C2/C4 positions): This more modern approach activates the typically inert C-H bonds, offering a more atom-economical route to new C-C or C-heteroatom bonds without the need for pre-functionalization.[5][6]

This guide will benchmark catalysts for both approaches, providing a comparative framework for synthetic planning.

Benchmarking New Catalysts for this compound Functionalization

The choice of catalyst is paramount and is dictated by factors such as cost, functional group tolerance, required reaction conditions, and desired selectivity. While palladium has long been the workhorse, recent advances in nickel and copper catalysis offer compelling, cost-effective alternatives.[5]

Palladium Catalysis: The Gold Standard

Palladium catalysts remain the most versatile and widely used for both cross-coupling and C-H functionalization, benefiting from decades of research and a deep mechanistic understanding.[7]

  • Expertise & Causality: For C-H arylation, palladium catalysis often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where a directing group on the thiazole (if present) coordinates to the palladium center, positioning it for selective C-H cleavage.[8][9] In the case of cross-coupling at the 5-iodo position, the mechanism involves oxidative addition of the Pd(0) catalyst into the C-I bond.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition and reductive elimination steps.

  • Performance & Comparison:

Catalyst SystemReaction TypeTypical YieldsKey AdvantagesKey Limitations
Pd(OAc)₂ / PPh₃ Suzuki Coupling80-95%Broad substrate scope, well-understood, high yields.High cost, sensitivity to air/moisture.
Pd(OAc)₂ / Ligand Heck Coupling70-90%Excellent for C-C bond formation with alkenes.[11]Requires protected nitrogen on some heterocycles.
Pd(OAc)₂ / Ag₂O Direct C-H Arylation60-85%Atom-economical, avoids pre-functionalization.[12][13]Often requires high temperatures and silver-based oxidants.[9]
Nickel Catalysis: The Economical Powerhouse

Nickel has emerged as a powerful, cost-effective alternative to palladium for C-H functionalization.[5] Its unique reactivity profile often enables transformations that are challenging for palladium.

  • Expertise & Causality: A key breakthrough in nickel-catalyzed C-H activation of azoles was the discovery that tertiary alcohols, like t-amyl alcohol, serve as critical promoters.[14][15][16] The alcohol is believed to act as a ligand or co-solvent that facilitates the C-H activation step, allowing the use of air-stable Ni(II) precursors.[14][17] This circumvents the need for sensitive Ni(0) sources, making the protocols more user-friendly.

  • Performance & Comparison:

Catalyst SystemReaction TypeTypical YieldsKey AdvantagesKey Limitations
Ni(OTf)₂ / dcype C-H Arylation75-95%Low cost, high functional group tolerance, uses air-stable precursors.[14][15]Can be sensitive to ligand choice, some substrates remain challenging.
Ni(OTf)₂ / dcypt C-H Alkenylation70-90%Enables direct alkenylation with enol derivatives, complementary to Pd.[16]Requires specific, sometimes commercially limited, ligands.[14]
Copper Catalysis: Versatility in C-Heteroatom Bonds

Copper catalysts are abundant, inexpensive, and particularly adept at forming C-N and C-S bonds, although their application in C-C bond formation is also growing.[18][19]

  • Expertise & Causality: Copper-catalyzed reactions often proceed through a Cu(I)/Cu(III) or a radical-based mechanism.[18][20] For instance, in cross-coupling with nitrogen heterocycles, a Cu(I) species can coordinate to both the heterocycle and the coupling partner, facilitating bond formation. The use of hypervalent iodine reagents can serve to oxidize Cu(I) to a more reactive Cu(III) species or participate directly in the functionalization.[21][22]

  • Performance & Comparison:

Catalyst SystemReaction TypeTypical YieldsKey AdvantagesKey Limitations
CuI / Ligand Ullmann-type Coupling (C-N, C-O)65-85%Excellent for heteroatom coupling, very low cost.Often requires high temperatures, narrower substrate scope than Pd/Ni.
Cu(OAc)₂ / Diaryliodonium Salts C-H Arylation70-90%Mild conditions, avoids organometallic reagents.[19]Stoichiometric use of iodine-based reagents.
CuOAc / NFSI C(sp³)-H Hydroxylation/Alkoxylation70-95%Enables late-stage functionalization adjacent to nitrogen.[20]Specific to C-H bonds alpha to a heteroatom.
Photoredox Catalysis: A Green and Modern Approach

Visible-light photoredox catalysis utilizes light energy to generate highly reactive radical intermediates under exceptionally mild conditions.[23] This strategy opens up new avenues for functionalization that are orthogonal to traditional transition-metal catalysis.

  • Expertise & Causality: A photoredox catalyst (like an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state.[23][24] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. This radical can then undergo further reactions, such as addition to an alkene or coupling with another radical, to form the desired product.[25] The mild, room-temperature conditions preserve sensitive functional groups, making it ideal for complex molecule synthesis.

  • Performance & Comparison:

Catalyst SystemReaction TypeTypical YieldsKey AdvantagesKey Limitations
Ir(ppy)₃ or Ru(bpy)₃ Radical Alkylation/Arylation60-80%Extremely mild conditions (room temp, visible light), exceptional functional group tolerance.Can be sensitive to oxygen, requires specialized photoreactor setup.
Organic Dyes (Eosin Y, etc.) C-H Acylation65-85%Metal-free, low cost, environmentally benign.[23]Lower redox potential may limit substrate scope compared to metal catalysts.

Experimental Protocols: From Theory to Practice

To ensure trustworthiness and reproducibility, the following are detailed protocols for representative functionalization reactions.

Protocol 1: Nickel-Catalyzed Direct C-H Arylation of a Thiazole Derivative

This protocol is adapted from methodologies developed for the C-H arylation of azoles and demonstrates a cost-effective alternative to palladium catalysis.[14][15]

G cluster_prep 1. Preparation & Inerting cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep1 Add this compound (1 equiv.), Ni(OTf)₂ (5 mol%), dcype (6 mol%), and K₃PO₄ (2 equiv.) to an oven-dried vial. prep2 Seal vial with a septum and purge with Argon for 10 min. prep1->prep2 reagent1 Add degassed t-amyl alcohol (solvent) via syringe. reagent2 Add the aryl tosylate coupling partner (1.5 equiv.) via syringe. reagent1->reagent2 rxn1 Place the sealed vial in a pre-heated heating block at 120 °C. rxn2 Stir for 12-24 hours. Monitor by TLC or LC-MS. rxn1->rxn2 workup1 Cool to room temperature. Dilute with ethyl acetate. workup2 Wash with water and brine. Dry over Na₂SO₄. workup1->workup2 workup3 Concentrate in vacuo. workup2->workup3 workup4 Purify by column chromatography (Silica gel). workup3->workup4

Caption: Experimental workflow for Nickel-catalyzed C-H arylation.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂, 0.01 mmol, 5 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 0.012 mmol, 6 mol%), and potassium phosphate (K₃PO₄, 0.4 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add degassed t-amyl alcohol (1.0 mL). Then, add the desired aryl tosylate (0.3 mmol, 1.5 equiv.) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated this compound product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling at the C5-Position

This protocol utilizes the C-I bond for a rapid and efficient palladium-catalyzed Suzuki coupling, a cornerstone reaction in pharmaceutical synthesis.[11]

Step-by-Step Methodology:

  • Reactant Combination: To a 2-5 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (2.5 mL).

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 140 °C for 20-30 minutes. Causality Note: Microwave heating dramatically accelerates the reaction by efficiently reaching the required activation energy, significantly reducing reaction times compared to conventional heating.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (15 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 5-arylthiazole product.

Conclusion and Future Outlook

The functionalization of this compound is a vibrant area of research, driven by its significance in drug discovery. While palladium catalysis remains a reliable and versatile tool, the data clearly indicates that nickel and copper-based systems are no longer just niche alternatives but powerful, cost-effective, and sometimes superior catalysts for specific transformations.[14][15][19] Nickel's ability to activate C-H bonds under practical conditions and copper's proficiency in heteroatom coupling make them indispensable tools for the modern medicinal chemist.[14][18]

Looking ahead, the field is moving towards even more sustainable and efficient methodologies. The rise of photoredox catalysis allows for transformations under ambient conditions, preserving exquisitely sensitive functional groups.[23] Furthermore, the development of magnetically recoverable nanocatalysts promises to simplify purification and improve the overall environmental footprint of these reactions.[6][26][27] By understanding the comparative advantages and mechanistic underpinnings of these diverse catalytic systems, researchers can strategically and efficiently unlock the vast chemical space surrounding the this compound scaffold, accelerating the discovery of next-generation therapeutics.

References

The Cornerstone of Confidence: A Guide to Cross-Validating Experimental Results with Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes arena of drug development, the integrity of experimental data is paramount. A decision to advance a candidate molecule based on flawed or incomplete data can lead to the loss of millions of dollars and years of research. This guide addresses a critical strategy for mitigating this risk: the cross-validation of experimental results using orthogonal analytical techniques. This is not merely about repeating an experiment; it is about systematically interrogating a biological question through multiple, physically distinct lenses to build an unshakeable foundation of evidence.

This guide will provide researchers, scientists, and drug development professionals with a framework for designing and interpreting cross-validation studies. We will move beyond theoretical concepts to a practical case study, comparing three powerful techniques for characterizing drug-target interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST).

The Principle of Orthogonality: Why a Single Method is Never Enough

An analytical method is considered "orthogonal" to another when it measures the same attribute—such as binding affinity—using a fundamentally different physical principle. Relying on a single technique, no matter how robust, leaves data vulnerable to method-specific artifacts and biases. For example, an affinity measurement might be influenced by protein immobilization, the presence of a fluorescent tag, or buffer components. By employing a second, orthogonal method that is not subject to the same potential errors, we can independently verify the initial result. If two or three techniques, each with unique underlying principles, yield convergent data, confidence in the result increases exponentially.

This principle is a cornerstone of robust analytical science and is reflected in regulatory guidelines, such as the ICH Q2(R1) framework, which emphasizes a thorough understanding of an analytical procedure's capabilities and limitations.

Case Study Introduction: Characterizing a Novel Kinase Inhibitor

To illustrate this principle, we will follow a hypothetical case study: the characterization of "SMI-123," a novel small molecule inhibitor designed to target "Kinase-X," a protein implicated in a specific cancer pathway. The primary goal is to accurately determine the binding affinity (expressed as the dissociation constant, KD) of SMI-123 to Kinase-X. A lower KD value signifies a stronger binding interaction.

Orthogonal_Validation_Workflow cluster_workflow Orthogonal Validation Workflow for SMI-123 cluster_methods Orthogonal Analytical Techniques Hypothesis Hypothesis: SMI-123 binds to Kinase-X SPR Technique 1: Surface Plasmon Resonance (SPR) (Mass-Based) Hypothesis->SPR ITC Technique 2: Isothermal Titration Calorimetry (ITC) (Heat-Based) Hypothesis->ITC MST Technique 3: MicroScale Thermophoresis (MST) (Motion-Based) Hypothesis->MST Data_Integration Data Integration & Comparison SPR->Data_Integration ITC->Data_Integration MST->Data_Integration Conclusion High-Confidence Conclusion: Validated Binding Affinity (KD) Data_Integration->Conclusion Convergent Results?

Caption: High-level workflow for orthogonal validation of a drug-target interaction.

A Deep Dive into the Orthogonal Techniques

To cross-validate the binding of SMI-123 to Kinase-X, we will employ three distinct, label-free biophysical techniques.

Surface Plasmon Resonance (SPR)
  • Underlying Principle: SPR is an optical technique that measures changes in mass on a sensor surface in real-time. In a typical experiment, the target protein (Kinase-X) is immobilized on a gold-plated sensor chip. A solution containing the small molecule (SMI-123) is flowed over the surface. Binding of SMI-123 to Kinase-X increases the mass on the sensor, which alters the refractive index of the surface layer. This change is detected as a shift in the resonance angle of reflected polarized light, providing real-time data on the association and dissociation of the complex.

  • Key Strengths: Provides both equilibrium (KD) and kinetic (ka/kon, kd/koff) data. It is highly sensitive and can be used for a wide range of interactants, from ions to large protein complexes.

  • Potential Limitations: Requires immobilization of one binding partner, which can potentially alter its native conformation or obscure the binding site. Non-specific binding to the sensor surface can be a challenge and requires careful experimental design, including the use of a reference flow cell.

Isothermal Titration Calorimetry (ITC)
  • Underlying Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. In an ITC experiment, a solution of the small molecule (SMI-123) is titrated in small, precise injections into a sample cell containing the target protein (Kinase-X). The instrument's highly sensitive calorimeter measures the minute temperature changes that occur upon binding.

  • Key Strengths: Considered the "gold standard" for binding analysis as it measures the interaction directly in solution, without any modification or immobilization. A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

  • Potential Limitations: Requires relatively large amounts of purified, highly concentrated sample, which can be a limitation for difficult-to-express proteins. It is also a lower-throughput technique compared to SPR or MST.

MicroScale Thermophoresis (MST)
  • Underlying Principle: MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell. In a typical MST experiment, the target protein (Kinase-X) is fluorescently labeled (or its intrinsic tryptophan fluorescence is used). A constant concentration of the labeled protein is mixed with a serial dilution of the unlabeled binding partner (SMI-123). The binding of SMI-123 to Kinase-X alters the complex's thermophoretic properties, and this change is plotted against the ligand concentration to determine the KD.

  • Key Strengths: The technique is immobilization-free and has very low sample consumption. It is fast, with KD determination possible in minutes, and is tolerant of complex solutions like cell lysates or serum.

  • Potential Limitations: Requires one molecule to be fluorescent, which may involve labeling that could potentially interfere with binding. It can be sensitive to buffer components and protein aggregation, requiring careful sample preparation.

Comparative Analysis: The Kinase-X and SMI-123 Case Study

Following the execution of experiments using the three orthogonal techniques, the results for the interaction between Kinase-X and SMI-123 are compiled.

Objective: To determine and cross-validate the binding affinity (KD) of SMI-123 to its target, Kinase-X.

| Parameter Measured | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | MicroScale Thermophoresis (MST) | | :--- | :---

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Iodothiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-iodothiazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to build on that commitment by providing not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Executive Summary: The Critical Nature of Proper Disposal

This compound is a halogenated heterocyclic compound. Due to its chemical structure—containing a carbon-iodine bond—it is classified as a halogenated organic waste .[1] This classification is paramount as it dictates a specific and regulated disposal pathway. Improper disposal, such as drain or standard trash disposal, can lead to environmental contamination and potential harm to wildlife.[2] The mandated and safest disposal method for this compound and other halogenated organic compounds is incineration by a licensed hazardous waste facility .[1][3] This guide outlines the necessary protocols, from immediate handling to final collection, to ensure this process is managed safely and in accordance with regulatory standards.

Hazard Profile and Rationale for Specialized Handling

Understanding the inherent risks of a compound is fundamental to appreciating the necessity of its disposal protocol. While comprehensive toxicological data for this compound specifically is limited, the known hazards of its parent molecule, thiazole, and similarly structured iodo-organic compounds provide a strong basis for a cautious approach.

  • Irritation: Safety data for related compounds indicates that this compound is likely to cause skin and serious eye irritation.[4][5]

  • Toxicity: Thiazole derivatives can be harmful if swallowed.[6][7]

  • Environmental Hazard: As a halogenated organic compound, this compound falls into a category of substances regulated due to their potential to persist in the environment.[8][9]

Therefore, every handling and disposal step is designed to minimize exposure to laboratory personnel and prevent environmental release.

Core Disposal Principles: A Self-Validating System

Adherence to the following three principles forms the foundation of a trustworthy and compliant waste management system for this compound.

  • Segregation is Mandatory: Halogenated organic waste must always be kept separate from non-halogenated waste streams.[1][10][11] This is because mixed wastes can complicate the incineration process and significantly increase disposal costs.[11]

  • Containers Must Be Compatible and Secure: Waste must be collected in chemically compatible, leak-proof containers that are kept securely closed except when waste is being added.[10][12] This prevents spills and the release of volatile organic compounds (VOCs).

  • Final Disposal is Regulated: Only a licensed hazardous waste contractor may transport and dispose of this chemical waste.[2][3] Your institution's Environmental Health and Safety (EHS) department is your partner in managing this process.

Step-by-Step Protocol for this compound Disposal

This protocol provides a direct, procedural workflow for managing this compound waste from generation to collection.

Step 1: Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This is your first line of defense against exposure.

  • Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles with side shields or a face shield.[4][13]

  • Lab Coat: A standard lab coat is required to protect against splashes.

  • Ventilation: All transfers of this compound waste should be conducted in a certified chemical fume hood to minimize inhalation risk.[3]

Step 2: Waste Classification and Segregation

Properly segregating your waste is the most critical logistical step. This compound is a halogenated organic waste .

Waste Stream Compatibility for this compound
DO Mix With:
Other halogenated organic solvents and compounds (e.g., dichloromethane, chloroform, iodoform).[1][11]
DO NOT Mix With:
Non-halogenated organic waste (e.g., acetone, ethanol, hexane).[11]
Strong acids or bases.[11][14]
Strong oxidizing agents (e.g., peroxides, nitrates).[13][14]
Aqueous waste or heavy metals.[11]
Step 3: Container Selection and Labeling

The waste container serves to safely contain the chemical and clearly communicate its contents.

  • Select a Container: Obtain a designated hazardous waste container from your EHS department. It must be made of a compatible material (e.g., glass or polyethylene) with a secure, screw-top cap.[12]

  • Affix Label: Before adding any waste, place a "Hazardous Waste" label on the container.[10]

  • Detail Contents: Clearly write all required information on the label:

    • The full chemical name: "This compound ". Do not use abbreviations.[10]

    • List all other components in the waste mixture.

    • The hazard characteristics (e.g., "Irritant," "Toxic").

    • The date the first drop of waste was added.

Step 4: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[3]

  • Add Waste Carefully: Transfer the this compound waste into the labeled container inside a fume hood.

  • Secure the Cap: Tightly close the container immediately after adding waste. Leaving a funnel in the opening is not permitted.[12]

  • Monitor Volume: Do not fill the container beyond 90% capacity to allow for expansion.[3]

  • Store Safely: Keep the container in your designated SAA, which should be under the direct control of laboratory personnel.

Step 5: Arranging for Final Disposal

Once the container is full or you no longer generate this waste stream, contact your institution's EHS department. They will arrange for the collection of the waste by a licensed hazardous waste disposal contractor for final disposal via incineration.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large spill, evacuate the area.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spilled liquid. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material and place it into a compatible, sealable container.

  • Label as Waste: Label the container as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Collect the cleaning materials as hazardous waste.

  • Arrange for Pickup: Contact your EHS department for disposal of the spill cleanup waste.

  • Prohibition: Do not wash spills down the sewer drain.[3][4]

Visualized Workflow: this compound Disposal Pathway

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposition cluster_2 Contingency Waste This compound Waste Generated PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Waste->PPE Classify Step 2: Classify as 'Halogenated Organic Waste' PPE->Classify Segregate Segregate from Non-Halogenated, Aqueous, & Reactive Wastes Classify->Segregate Container Step 3: Select & Label Compatible Waste Container Segregate->Container Store Step 4: Accumulate in SAA (Capped, <90% Full) Container->Store EHS Step 5: Contact EHS for Waste Pickup Store->EHS Contractor Licensed Contractor Collects Waste EHS->Contractor Disposal Final Disposal: High-Temperature Incineration Contractor->Disposal Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb CollectSpill Collect in Sealed Container Absorb->CollectSpill LabelSpill Label as Spill Debris CollectSpill->LabelSpill EHS_Spill Contact EHS for Pickup LabelSpill->EHS_Spill EHS_Spill->Contractor

Caption: Decision workflow for the safe disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 5-Iodothiazole: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling of specialized reagents like 5-Iodothiazole, a halogenated heterocyclic compound, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a culture of safety and operational excellence within your laboratory.

Hazard Identification and Risk Assessment: Understanding this compound

This compound (CAS No. 108306-61-2) is a heterocyclic organic compound that, due to the presence of an iodine atom on the thiazole ring, presents specific hazards that must be meticulously managed.[1] While a complete, detailed toxicological profile is not widely available, the globally harmonized system (GHS) classifications provided by chemical suppliers offer a clear directive for necessary precautions.[2]

Table 1: GHS Hazard Profile of this compound

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation

Source: AiFChem, BLD Pharm[2]

The causality behind these classifications lies in the chemical's reactivity. The thiazole ring system and the iodo-substituent can interact with biological macromolecules, leading to irritation and toxicity. Therefore, the cornerstone of safe handling is the prevention of any direct contact with the substance.

The Last Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following is a detailed protocol for the selection and use of PPE when handling this compound.

Before any discussion of PPE, it is imperative to emphasize the role of engineering controls. All handling of this compound, particularly when dealing with powders or creating solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

1. Hand Protection: The Critical Barrier

  • Glove Selection: Due to the potential for skin irritation, the choice of gloves is paramount. Nitrile gloves provide a good barrier against a range of chemicals and are a suitable primary choice. For prolonged handling or in the event of a spill, consider double-gloving or using a more robust glove material such as neoprene. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Proper Donning and Doffing:

    • Before use, inspect gloves for any signs of damage, such as punctures or tears.

    • When work is complete, remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants.

    • Dispose of used gloves in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

2. Eye and Face Protection: Shielding from Splashes and Aerosols

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[3]

  • Enhanced Protection: When there is a significant risk of splashing, such as when transferring larger volumes or during vigorous mixing, a face shield should be worn in conjunction with safety goggles.

3. Body Protection: Preventing Skin Contact

  • A flame-resistant lab coat is the minimum requirement for body protection. Ensure the lab coat is fully buttoned to provide maximum coverage.

  • For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.

4. Respiratory Protection: A Precautionary Measure

  • Under normal handling conditions within a fume hood, respiratory protection is not typically required.

  • However, in the event of a spill outside of a fume hood or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge should be used.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Action start Start: Handling this compound task_assessment Assess Task Risk: - Scale of work - Potential for splashes/aerosols start->task_assessment low_risk Low Risk (e.g., small-scale weighing in fume hood) task_assessment->low_risk Low high_risk High Risk (e.g., large volume transfer, potential for spills) task_assessment->high_risk High ppe_low Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - Chemically Resistant Apron - Consider Respirator high_risk->ppe_high proceed Proceed with Caution ppe_low->proceed ppe_high->proceed

Operational and Disposal Plans: A Framework for Safety and Compliance

A proactive approach to safety involves having clear, actionable plans for both routine operations and emergency situations.

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the section above.

  • Weighing and Transfer: Conduct all weighing and transfer of solid this compound within the fume hood to contain any dust. Use a spatula and weighing paper, and carefully transfer the compound to the reaction vessel.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After use, securely cap all containers of this compound. Decontaminate the work area with an appropriate solvent and wipe it down.

In the event of a spill, immediate and correct action is crucial to mitigate risks.[4][5][6]

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Carefully collect the absorbed material using a scoop or dustpan and place it in a clearly labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institutional safety officer.

    • If the spill is flammable, extinguish all nearby ignition sources.

    • Prevent the spill from entering drains.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal protocols.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the halogenated waste through a licensed and certified hazardous waste management company. Provide them with the relevant safety information to ensure proper handling and disposal, which will typically involve incineration.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generated (this compound contaminated) segregate Segregate as Halogenated Organic Waste start->segregate container Place in a dedicated, sealed, and labeled hazardous waste container segregate->container labeling Label with: - 'this compound' - 'Hazardous Waste' - GHS Pictograms container->labeling storage Store in a designated, secure area labeling->storage disposal Arrange for disposal by a licensed hazardous waste management company (Incineration) storage->disposal

By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of responsibility and excellence within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodothiazole
Reactant of Route 2
5-Iodothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.